Jaconine
Description
Properties
Molecular Formula |
C18H26ClNO6 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1 |
InChI Key |
CKPJPJSVQMEGBC-YLFNNMARSA-N |
SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O |
Isomeric SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)Cl)O |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Jaconine: A Technical Guide to its Chemical Structure and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their significant biological activities, including hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available physicochemical data. It further details experimental protocols for the isolation and analysis of this compound and explores its potential mechanism of action based on the current understanding of pyrrolizidine alkaloid toxicology. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, toxicology, and drug development.
Chemical Structure and Properties
This compound is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, retronecine, esterified with a dicarboxylic acid, jaconecic acid.
Chemical Identifiers
| Property | Value | Citation |
|---|---|---|
| Molecular Formula | C₁₈H₂₆ClNO₆ | [1] |
| Molecular Weight | 387.86 g/mol | [2] |
| CAS Registry Number | 480-75-1 | [1][2] |
| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [2] |
| InChI | InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1 | [2] |
| InChIKey | CKPJPJSVQMEGBC-YLFNNMARSA-N | [2] |
| Canonical SMILES | C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--Cl)O |[2] |
Physicochemical Properties
| Property | Value | Citation |
| Physical Form | Solid | [3] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Isolation of this compound from Senecio Species
The following protocol is a generalized procedure for the extraction and isolation of pyrrolizidine alkaloids, including this compound, from plant material, based on established methodologies.
Materials:
-
Dried and powdered plant material (e.g., Senecio jacobaea or Senecio cannabifolius)
-
Sulfuric acid (10%)
-
Zinc dust
-
Ammonia (B1221849) solution (25%)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Thin-layer chromatography (TLC) plates
-
Dragendorff's reagent
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material with methanol for 24 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
-
-
Acid-Base Extraction:
-
Acidify the crude extract with 10% sulfuric acid to a pH of approximately 2.
-
Partition the acidified extract with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
-
To the acidic aqueous layer, add zinc dust and stir for several hours to reduce any N-oxides to the free base alkaloids.
-
Filter the solution to remove the zinc dust.
-
Make the filtrate alkaline (pH ~9-10) with a 25% ammonia solution.
-
Extract the alkaline solution multiple times with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
-
Monitor the fractions using TLC, spraying with Dragendorff's reagent to visualize the alkaloid spots.
-
Combine fractions containing this compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis).
-
Further purify the this compound-containing fractions by repeated column chromatography or preparative TLC until a pure compound is obtained.
-
Determination of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is adapted from the methodology described by Crews et al. (1997) for the analysis of pyrrolizidine alkaloids in honey.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Mass Spectrometer (MS) with an appropriate interface (e.g., electrospray ionization - ESI)
-
C18 reversed-phase HPLC column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
This compound standard (if available)
Procedure:
-
Sample Preparation (e.g., Honey):
-
Accurately weigh the honey sample and dissolve it in a suitable solvent (e.g., 50% methanol in water).
-
Perform solid-phase extraction (SPE) on a C18 cartridge to clean up the sample and concentrate the alkaloids.
-
Wash the cartridge with water and then elute the alkaloids with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate for a standard analytical C18 column is 0.2-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
MS Detection: Operate the mass spectrometer in positive ion mode. Monitor for the specific m/z of the protonated this compound molecule [M+H]⁺.
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Biological Activity and Signaling Pathways
General Toxicity of Pyrrolizidine Alkaloids
This compound belongs to the class of pyrrolizidine alkaloids (PAs), which are well-documented for their hepatotoxicity. The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Postulated Mechanism of Action for this compound
While specific studies on the signaling pathways directly modulated by this compound are limited, the general mechanism of PA toxicity provides a framework for its likely mode of action. A key aspect of PA-induced hepatotoxicity is the disruption of cellular redox balance and the depletion of glutathione (B108866) (GSH).
Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity:
Caption: Proposed metabolic activation and toxicity pathway of this compound.
Research suggests a common hepatotoxicity mechanism for toxic PAs involves the interference with glutathione metabolism. Specifically, the reactive pyrrolic metabolites of PAs may target and inhibit key enzymes in this pathway, such as Glutathione S-transferase A1 (GSTA1) and Glutathione Peroxidase 1 (GPX1).[4] This inhibition would lead to a buildup of reactive oxygen species (ROS) and cellular damage.
Conclusion
This compound, a pyrrolizidine alkaloid, possesses a chemical structure that, upon metabolic activation, leads to significant hepatotoxicity. While specific experimental data for this compound remains somewhat limited and often conflated with its analogue, Jacobine, the established knowledge of pyrrolizidine alkaloid toxicology provides a strong basis for understanding its biological effects. Further research is warranted to fully elucidate the specific physicochemical properties of this compound, refine its isolation and analytical protocols, and definitively map its interactions with cellular signaling pathways. Such studies will be invaluable for a more complete risk assessment and for exploring any potential therapeutic applications of this class of compounds.
References
- 1. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]
- 4. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Jaconine Biosynthesis Pathway in Senecio Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a diverse group of secondary metabolites produced by numerous plant species, including those of the genus Senecio. These compounds play a crucial role in plant defense against herbivores. Jaconine (B1672729), a macrocyclic diester PA found in species such as Senecio jacobaea, is of particular interest due to its complex structure and biological activity. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, intermediates, and regulatory aspects. It also includes experimental protocols and quantitative data to aid researchers in this field.
The this compound Biosynthesis Pathway: An Overview
The biosynthesis of this compound, like other senecionine-type PAs, can be conceptually divided into two main branches: the formation of the necine base (retronecine) and the synthesis of the necic acid moiety (jaconecic acid), followed by their esterification to form the final macrocyclic structure.
Biosynthesis of the Retronecine (B1221780) Base
The biosynthesis of the retronecine core is the best-characterized part of the PA pathway. It begins with the polyamines putrescine and spermidine (B129725), which are derived from arginine.
Key Enzyme: Homospermidine Synthase (HSS)
The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS; EC 2.5.1.44)[1]. This enzyme facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane[1]. HSS is a key regulatory point in the pathway and its expression is often localized to the roots of Senecio species.
The conversion of homospermidine to the first pyrrolizidine ring, 1-hydroxymethylpyrrolizidine, involves a series of oxidation, cyclization, and reduction reactions. Further modifications, including hydroxylation and desaturation, lead to the formation of the mature necine base, retronecine.
Biosynthesis of the Necic Acid Moiety: Jaconecic Acid
The necic acid portion of PAs exhibits significant structural diversity and is derived from various amino acid precursors. For senecionine-type PAs, including this compound, the dicarboxylic acid moiety is typically derived from two molecules of L-isoleucine[2][3].
The biosynthesis of senecic acid, a closely related necic acid, has been shown to proceed through the coupling of two isoleucine-derived five-carbon units[4]. While the precise enzymatic steps leading to jaconecic acid are not fully elucidated, it is hypothesized to follow a similar pathway involving a series of modifications of the isoleucine skeleton. The structures of jacobine, this compound, and jacoline (B191633) suggest a close biosynthetic relationship, with this compound being a chlorinated derivative of jacoline[5]. It is proposed that jacobine, an epoxide, can be converted to the chlorohydrin, this compound[5].
Esterification and Macrocyclization
The final steps in this compound biosynthesis involve the esterification of the retronecine base with jaconecic acid to form a macrocyclic diester. The specific enzyme(s) catalyzing this crucial step in Senecio have yet to be definitively identified. However, it is proposed that the necic acid is first activated, possibly as a CoA-thioester, and then transferred to the hydroxyl groups of the necine base. The subsequent intramolecular cyclization would then form the characteristic 12-membered macrocyclic ring of senecionine-type PAs[2].
Post-Synthesis Modification: N-Oxidation
Following their synthesis, PAs are often converted to their N-oxide forms by the enzyme senecionine (B1681732) N-oxygenase (SNO; EC 1.14.13.101)[6]. This modification is believed to be a detoxification mechanism for the plant and also facilitates the transport and storage of these alkaloids.
Quantitative Data on this compound and Related Alkaloids
The concentration of this compound and other PAs in Senecio species can vary significantly depending on the plant organ, developmental stage, and environmental conditions. The following table summarizes available quantitative data for PAs in Senecio jacobaea.
| Alkaloid | Plant Part | Concentration (mg/kg dry weight) | Reference |
| Jacobine | Shoots | 180 - 1550 | [3] |
| Jacoline | Shoots | 20 - 250 | [3] |
| Jacozine | Shoots | 10 - 200 | [3] |
| Erucifoline | Shoots | 0 - 800 | [3] |
| Senecionine | Shoots | 10 - 250 | [3] |
| Seneciphylline | Shoots | 50 - 600 | [3] |
| Total PAs | Shoots | 400 - 2800 | [3] |
Note: Specific quantitative data for this compound is often grouped with other jacobine-like alkaloids in many studies.
Detailed Experimental Protocols
Extraction and Quantification of this compound and other PAs by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of PAs from Senecio plant material.
Materials:
-
Dried and ground Senecio plant material
-
Extraction solvent: Methanol (B129727)/water (80:20, v/v) with 0.1% formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Extraction: Weigh 100 mg of dried plant material into a centrifuge tube. Add 5 mL of extraction solvent. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the pellet twice more. Pool the supernatants.
-
SPE Cleanup: Condition an SPE cartridge with methanol followed by water. Load the pooled supernatant onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the PAs with methanol.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase. Inject an aliquot into the LC-MS/MS system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for this compound and other target PAs.
-
Homospermidine Synthase (HSS) Activity Assay
This assay measures the activity of HSS by quantifying the formation of homospermidine.
Materials:
-
Plant protein extract (from roots)
-
Assay buffer: 100 mM Tris-HCl, pH 8.5
-
Substrates: Putrescine, [14C]-Spermidine
-
NAD+
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, putrescine, and the plant protein extract.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [14C]-Spermidine.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., 2 M NaOH).
-
Extract the polyamines with an organic solvent (e.g., chloroform).
-
Separate the radiolabeled homospermidine from unreacted [14C]-Spermidine using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the homospermidine spot using a scintillation counter.
Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of the expression levels of genes involved in the this compound biosynthesis pathway.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., HSS) and a reference gene.
Procedure:
-
RNA Extraction: Extract total RNA from different Senecio tissues (e.g., roots, leaves, flowers) using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.
Future Research Directions
Despite the progress made in understanding PA biosynthesis, several key questions regarding the this compound pathway remain unanswered. Future research should focus on:
-
Identification and characterization of the enzymes involved in jaconecic acid biosynthesis. This could be achieved through a combination of transcriptomics, proteomics, and metabolomics approaches on this compound-producing Senecio species.
-
Elucidation of the esterification and macrocyclization mechanism. The identification of the enzyme(s) responsible for this crucial step is a major priority. In vitro reconstitution of the reaction using purified enzymes and substrates would provide definitive proof.
-
Investigation of the regulatory networks controlling this compound biosynthesis. Understanding how the expression of biosynthetic genes is coordinated in response to developmental and environmental cues will provide a more complete picture of PA production in Senecio.
By addressing these knowledge gaps, researchers can gain a deeper understanding of the intricate biochemical pathways that lead to the production of complex natural products like this compound, which may have implications for drug development and ecological studies.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An enzymatic [4+2] cyclization cascade creates the pentacyclic core of pyrroindomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Jaconine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds known for their significant biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily the plant species Senecio jacobaea, and details the methodologies for its isolation and purification. The document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of the isolation workflow to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the pyrrolizidine alkaloid (PA) family, characterized by a core structure derived from pyrrolizidine. It is specifically classified as a macrocyclic diester alkaloid. The chemical formula for this compound is C18H26ClNO6, and its molecular weight is 387.85 g/mol . Structurally, this compound is a chlorohydrin derivative of another pyrrolizidine alkaloid, Jacobine. This relationship is significant in both its chemical synthesis and its isolation from natural sources. The presence of a chlorine atom in its structure is a distinguishing feature among related compounds.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant Senecio jacobaea, commonly known as common ragwort or tansy ragwort. This plant is a member of the Asteraceae family and is widespread in Europe and parts of Asia. It is known to produce a variety of pyrrolizidine alkaloids, including this compound, as a defense mechanism against herbivores.
This compound is typically found in Senecio jacobaea alongside a mixture of other structurally related PAs. The concentration and composition of these alkaloids can vary depending on the plant's age, geographical location, and environmental conditions. Other PAs commonly co-occurring with this compound in Senecio jacobaea include:
-
Jacobine
-
Jacozine
-
Senecionine
-
Seneciphylline
-
Otosenine
-
Retrorsine
These alkaloids can also be found in trace amounts in honey produced by bees that have foraged on ragwort flowers.[1]
Isolation of this compound from Senecio jacobaea
The isolation of this compound from Senecio jacobaea involves a multi-step process of extraction, separation, and purification. While specific protocols with quantitative yields for this compound are not extensively detailed in recent literature, a general and effective large-scale extraction method for pyrrolizidine alkaloids from this plant has been established. This can be adapted and optimized for the specific isolation of this compound.
General Extraction of Pyrrolizidine Alkaloids
A large-scale extraction technique that leverages the basicity of the alkaloid's nitrogen atom is employed to separate the PAs from the bulk plant material. This method has been shown to be more efficient than previous techniques, yielding 8-10 grams of total alkaloids from 23 kilograms of dried plant material.[2]
Experimental Protocol: Large-Scale Extraction of Pyrrolizidine Alkaloids
-
Maceration: 23 kg of dried, ground Senecio jacobaea plant material is macerated in a large stainless-steel extraction tank with an acidified aqueous solution (e.g., 0.1 M HCl). The acidic solution protonates the nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Filtration: The acidic aqueous extract is filtered to remove the solid plant material.
-
Basification: The filtered extract is then basified to a pH of approximately 9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, to transfer the alkaloids into the organic phase.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a vacuum distillation system to yield a crude alkaloid mixture.[2]
Separation and Purification of this compound
The crude alkaloid extract contains a mixture of this compound and other PAs. The separation of this compound from this complex mixture requires chromatographic techniques.
Experimental Protocol: Chromatographic Separation
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over a silica (B1680970) gel or alumina (B75360) stationary phase.
-
Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol (B129727) or ethyl acetate). The different alkaloids will elute at different rates depending on their polarity.
-
Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Quantitative Data
The following table summarizes the available quantitative data regarding the extraction of pyrrolizidine alkaloids from Senecio jacobaea. Specific yield and purity data for this compound are not well-documented in recent literature and would require experimental determination.
| Parameter | Value | Source |
| Total Pyrrolizidine Alkaloid Yield | 8 - 10 g per 23 kg of dried plant material | [2] |
| This compound Yield from Crude Extract | Data not available | |
| Purity of Isolated this compound | Data not available |
Signaling Pathways and Biological Activity
Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound. While pyrrolizidine alkaloids as a class are known to be hepatotoxic, the detailed molecular mechanisms of action for many individual alkaloids, including this compound, have not been elucidated. The toxicity of PAs is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters that can alkylate cellular macromolecules.
Further research is required to investigate the specific biological activities and potential signaling pathways affected by this compound. This represents a significant knowledge gap and an opportunity for future research in the fields of toxicology and pharmacology.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Senecio jacobaea.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound is a pyrrolizidine alkaloid naturally found in Senecio jacobaea. Its isolation from this source is achievable through established acid-base extraction techniques followed by chromatographic separation. While a general protocol for the extraction of the total alkaloid content is available, specific, detailed methodologies for the high-yield, high-purity isolation of this compound are not prevalent in recent literature. Furthermore, the biological activity and associated signaling pathways of this compound remain largely unexplored, presenting a promising avenue for future research. This guide provides a foundational understanding for scientists and researchers to build upon in their work with this intriguing natural product.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Jaconine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably those belonging to the Jacobaea genus, such as Ragwort (Senecio jacobaea). As a member of the pyrrolizidine alkaloid family, this compound exhibits significant biological activities, including potential anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS 480-75-1), detailed experimental protocols for its analysis, and insights into its potential mechanisms of action. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.
Chemical Identity and Physical Properties
This compound is a chlorinated pyrrolizidine alkaloid. Its fundamental properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |
| CAS Number | 480-75-1 | [1][2][3][4][5][6][7] |
| Chemical Formula | C₁₈H₂₆ClNO₆ | [1][2][3][5][6] |
| Molecular Weight | 387.86 g/mol | [2][3][4][6] |
| Appearance | Solid | [6] |
| Natural Sources | Jacobaea vulgaris (Ragwort), honey from Senecio jacobaea | [1][4] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 146-147 °C | [3] |
| Boiling Point | 180 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [8] |
| Storage Temperature | -20°C | [6] |
Experimental Protocols
This section details the methodologies for determining the physical and chemical properties of this compound, as well as its extraction and analysis.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[1][5][9][10]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure compounds, this range is typically narrow.
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method or by simple distillation if a larger sample is available.[6][7][11][12][13]
Protocol (Thiele Tube Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to maintain a uniform temperature in the oil bath.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.
Extraction and Purification of this compound from Plant Material
This compound, as a pyrrolizidine alkaloid, can be extracted from its natural source, Senecio jacobaea, using an acid-base extraction method.
Protocol:
-
Extraction: Dried and ground plant material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the alkaloid nitrogen, rendering it water-soluble.
-
Filtration and Basification: The acidic extract is filtered to remove solid plant material. The filtrate is then made alkaline (pH 9-10) with a base (e.g., NH₄OH) to deprotonate the alkaloid, making it soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude alkaloid extract. Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Analysis
A sensitive method for the quantification of this compound involves solid-phase extraction (SPE) followed by HPLC-MS/MS.
Protocol:
-
Sample Preparation and SPE: An acidic extract of the sample (e.g., from honey or plant material) is loaded onto a strong cation exchange SPE cartridge. The cartridge is washed, and the alkaloids are eluted with an ammoniated organic solvent mixture. The eluate is evaporated and reconstituted in the initial mobile phase.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyrrolizidine core, the ester side chains, and the chlorinated ethyl group. Signals for the olefinic protons of the pyrrolizidine ring would appear in the downfield region. The protons of the macrocyclic ring and the methyl groups would be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the ester groups in the downfield region (around 170-180 ppm). The olefinic carbons would resonate around 120-140 ppm, and the aliphatic carbons of the pyrrolizidine ring and the side chains would appear in the upfield region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak [M+H]⁺ at m/z 388.15. The fragmentation pattern in MS/MS would likely involve the neutral loss of water (H₂O), carbon monoxide (CO), and cleavage of the ester bonds, which is characteristic of pyrrolizidine alkaloids. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
Biological Activity and Signaling Pathways
Pyrrolizidine alkaloids are known for their biological activities, including cytotoxicity against cancer cells and antibacterial effects.
Anticancer Activity
The anticancer activity of pyrrolizidine alkaloids is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic esters. These reactive metabolites are electrophilic and can alkylate DNA and other cellular macromolecules, leading to genotoxicity, cell cycle arrest, and apoptosis.[4][7][14] Studies on various pyrrolizidine alkaloids have shown that they can disrupt signaling pathways related to cell cycle regulation and DNA damage repair.[4][15] For instance, some pyrrolizidine alkaloids have been observed to cause an S-phase cell cycle arrest and induce defects in chromosome congression during mitosis.[4]
Antibacterial Activity
The antibacterial mechanism of some pyrrolizidine alkaloids involves the disruption of bacterial cell membrane integrity.[2] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some alkaloids have also been shown to interfere with bacterial nucleic acid and protein synthesis.
Conclusion
This compound is a pyrrolizidine alkaloid with distinct physical and chemical properties and promising, yet not fully elucidated, biological activities. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to fully characterize its spectroscopic properties, delineate its specific signaling pathway interactions, and evaluate its therapeutic potential.
References
- 1. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Relationship and Biological Activities of Jaconine, Jacobine, and Jacozine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pyrrolizidine (B1209537) alkaloids (PAs) jaconine (B1672729), jacobine (B1672728), and jacozine (B1672731), primarily isolated from plants of the Jacobaea genus (formerly Senecio). These compounds are of significant interest to researchers in toxicology and drug development due to their pronounced hepatotoxicity and genotoxicity. This document details their chemical structures, physicochemical properties, and the intricate relationship between them. It further elucidates their mechanisms of action, focusing on the signaling pathways involved in their toxicity. Detailed experimental protocols for the extraction, analysis, and in vitro toxicity assessment of these alkaloids are provided to facilitate further research. All quantitative data are summarized for comparative analysis, and key biological pathways and experimental workflows are visually represented.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide as a defense mechanism against herbivores. It is estimated that approximately 3% of all flowering plants contain PAs.[1] Human and livestock exposure to these compounds can occur through the consumption of contaminated food products such as milk, honey, grains, and herbal remedies, posing a significant health risk.[1] this compound, jacobine, and jacozine are three such PAs found predominantly in ragwort (Jacobaea vulgaris, formerly Senecio jacobaea). Their shared structural features and coexistence in the same plant species necessitate a detailed understanding of their individual and comparative biological activities.
This guide aims to provide a consolidated technical resource for researchers, covering the fundamental chemistry, toxicology, and experimental methodologies related to this compound, jacobine, and jacozine.
Chemical Structures and Physicochemical Properties
This compound, jacobine, and jacozine are macrocyclic diester pyrrolizidine alkaloids. Their core structure consists of a necine base, retronecine, esterified with a necic acid. The subtle variations in their structures give rise to differences in their physicochemical properties and biological activities.
Table 1: Physicochemical Properties of this compound, Jacobine, and Jacozine
| Property | This compound | Jacobine | Jacozine |
| Molecular Formula | C₁₈H₂₆ClNO₆[2] | C₁₈H₂₅NO₆[3] | C₁₈H₂₃NO₆[4] |
| Molecular Weight | 387.9 g/mol [2] | 351.4 g/mol [3] | 349.4 g/mol [4] |
| CAS Number | 480-75-1[2] | 6870-67-3[3] | 5532-23-0[4] |
| Appearance | White crystals | Crystalline solid | Crystalline solid |
| Solubility | Soluble in chloroform, methanol (B129727) | Soluble in chloroform, acetone | Soluble in organic solvents |
Structural Relationships
The structural relationship between these three alkaloids is a key aspect of their chemistry. This compound is understood to be a chlorinated derivative of jacoline, where a secondary hydroxy group is substituted by a chlorine atom.[2] Early chemical studies also established a relationship between jacobine and this compound.[5] Jacozine is structurally derived from seneciphylline (B43193) through the epoxidation of the ethylidene double bond.[6][7]
Mechanism of Action and Biological Activities
The toxicity of this compound, jacobine, and jacozine, like other unsaturated pyrrolizidine alkaloids, is primarily attributed to their metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This bioactivation process is a critical initiating step in their toxic cascade.
Metabolic Activation and Genotoxicity
Upon ingestion, these PAs are transported to the liver, where CYP enzymes, particularly CYP3A4, metabolize them into highly reactive pyrrolic esters, such as dehydropyrrolizidine alkaloids (DHP-esters).[8][9] These electrophilic metabolites can readily form adducts with cellular macromolecules, including DNA.[8] The formation of DHP-derived DNA adducts is a primary mechanism of their genotoxicity, leading to mutations and potentially initiating carcinogenesis.[10]
Hepatotoxicity and Apoptosis
The hepatotoxicity of these PAs is multifaceted. The formation of protein adducts by DHP-esters can disrupt cellular function and lead to cytotoxicity. Furthermore, the cellular damage and oxidative stress induced by these reactive metabolites can trigger apoptosis, or programmed cell death. This process involves the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. The mitochondrial pathway of apoptosis is often implicated, involving the release of cytochrome c and the subsequent activation of the caspase cascade.
Role of Glutathione (GSH)
Glutathione (GSH) plays a crucial role in the detoxification of reactive metabolites. Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to electrophilic compounds, such as DHP-esters, facilitating their neutralization and excretion. Depletion of cellular GSH levels can therefore exacerbate the toxicity of these PAs. The interaction of jacobine and other PAs with GSTs is an important area of study in understanding individual susceptibility to their toxic effects.
Quantitative Toxicological Data
While extensive quantitative toxicological data for this compound and jacozine are limited in publicly available literature, some studies on jacobine provide insights into its genotoxic potential. It is important to note that direct comparison of toxicity values can be challenging due to variations in experimental models and conditions.
Table 2: In Vivo Genotoxicity of Jacobine in Rats
| Dose (mg/kg, i.p.) | Endpoint | Observation | Reference |
| 5 - 60 | DNA-DNA Interstrand Cross-linking | Significant dose-dependent increase at 4 hours post-administration. | [10] |
| 15 - 60 | DNA-Protein Cross-linking | Significant induction at 4 hours post-administration. | [10] |
| 5 - 60 | DNA Single-Strand Breaks | Not detected. | [10] |
Further research is required to establish comprehensive and directly comparable IC₅₀ and LD₅₀ values for this compound, jacobine, and jacozine across various cell lines and animal models.
Experimental Protocols
The following sections provide detailed protocols for the extraction, analysis, and in vitro cytotoxicity assessment of this compound, jacobine, and jacozine.
Extraction of Pyrrolizidine Alkaloids from Jacobaea vulgaris
This protocol is adapted from methods described for the large-scale extraction of PAs from Jacobaea vulgaris (formerly Senecio jacobaea).
Materials:
-
Dried and ground Jacobaea vulgaris plant material
-
Methanol
-
Sulfuric acid (1 M)
-
Ammonia (B1221849) solution (25%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of dried, ground plant material in 500 mL of methanol for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator until a syrupy residue is obtained.
-
Acidify the residue with 1 M sulfuric acid to a pH of approximately 2.
-
Extract the acidified solution with dichloromethane (3 x 100 mL) to remove non-alkaloidal compounds. Discard the organic phase.
-
Make the aqueous phase alkaline (pH ~9-10) with ammonia solution.
-
Extract the alkaline solution with dichloromethane (5 x 100 mL) to extract the free base alkaloids.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
The crude extract can be further purified using column chromatography or preparative high-performance liquid chromatography (HPLC).
HPLC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound, jacobine, and jacozine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile will need to be optimized.
Mass Spectrometry Parameters:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte should be determined by infusing standard solutions of this compound, jacobine, and jacozine.
Sample Preparation:
-
Dissolve the crude extract or purified fractions in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
HepG2 (human liver cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, jacobine, and jacozine stock solutions in dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, jacobine, jacozine) in culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound, jacobine, and jacozine represent a closely related group of pyrrolizidine alkaloids with significant toxicological potential. Their toxicity is primarily mediated by metabolic activation in the liver to reactive pyrrolic esters, which can form DNA and protein adducts, leading to genotoxicity and hepatotoxicity. Understanding the specific mechanisms of action and obtaining robust quantitative toxicological data for each compound is crucial for accurate risk assessment and for exploring any potential therapeutic applications. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities of these important natural products. Further studies are warranted to elucidate the specific signaling pathways affected by each of these alkaloids and to establish a comprehensive comparative toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity of the pyrrolizidine alkaloid jacobine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Discovery and History of Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine (B1209537) alkaloids (PAs) represent a large and diverse class of natural products with a long and complex history intertwined with traditional medicine and modern toxicology. Initially valued for their purported therapeutic properties, their potent hepatotoxic, genotoxic, and carcinogenic effects are now well-established, posing significant risks to human and animal health through the contamination of foodstuffs and herbal remedies. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of PAs. It details their chemical nature, biosynthesis, and the metabolic activation pathways leading to their toxicity. This guide also presents a historical perspective on the development of analytical methods for their detection and quantification, alongside detailed experimental protocols for their extraction, analysis, and toxicological assessment. Quantitative data on PA toxicity and occurrence are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of their mechanisms of action and the methodologies used in their study. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering these challenging natural compounds.
A Historical Journey: From Traditional Remedies to Toxicological Alerts
The story of pyrrolizidine alkaloids (PAs) is a compelling example of the dual nature of natural products. Initially, plants containing these compounds were utilized in traditional medicine across various cultures for centuries, with their toxic properties remaining unrecognized.[1] The first scientific discovery of PAs dates back to the 19th century.[1] However, it was not until the early to mid-20th century that the profound toxicity of these compounds began to be understood, largely through observations of livestock poisoning.[1] Outbreaks of liver disease in farm animals, such as "seneciosis" caused by the ingestion of plants from the Senecio genus, provided the first concrete evidence of the link between these plants and severe hepatotoxicity.[2]
A pivotal moment in the history of PA research was the discovery of their carcinogenic properties. In 1954, Schoental and colleagues demonstrated that retrorsine, a common PA, could induce liver tumors in rats, a finding that has since been substantiated for numerous other PAs.[3] This discovery marked a significant shift in the perception of PAs, from primarily a veterinary concern to a serious issue for human health.
The recognition of PA toxicity spurred the development of analytical methods to detect and quantify these compounds in various matrices. Early methods in the mid-20th century relied on colorimetric assays and thin-layer chromatography (TLC), which were often non-specific and lacked the sensitivity required for trace-level detection. The advent of gas chromatography (GC) and later, high-performance liquid chromatography (HPLC), offered significant improvements in separation and quantification. A major breakthrough came with the coupling of these chromatographic techniques to mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). LC-MS/MS has now become the gold standard for the sensitive and specific analysis of a wide range of PAs and their N-oxides in complex samples like food, feed, and herbal products.
The Chemical and Biological Landscape of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a group of over 660 known compounds, with about half exhibiting toxic activities.[4] They are secondary metabolites produced by an estimated 3% of the world's flowering plants, most notably in the families Asteraceae (e.g., Senecio), Boraginaceae (e.g., Heliotropium), and Fabaceae (e.g., Crotalaria).[4][5]
Chemically, PAs are esters composed of a necine base, which is a pyrrolizidine ring system, and one or more necic acids. The structural diversity of PAs arises from variations in the necine base and the necic acids, as well as the esterification pattern. A critical structural feature for toxicity is the presence of a double bond at the 1,2-position of the necine base. Saturated PAs are generally considered non-toxic.
The biosynthesis of the necine base originates from the amino acids ornithine and arginine via the polyamines putrescine and spermidine. A key enzyme in this pathway is homospermidine synthase.[1][6][7] The necic acids are derived from various amino acid precursors.
Quantitative Data on Pyrrolizidine Alkaloid Toxicity and Occurrence
The toxicity of PAs varies significantly depending on their chemical structure. The tables below summarize quantitative data on the cytotoxicity of various PAs in different cell lines and their occurrence in common food and herbal products to provide a basis for comparative risk assessment.
Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |
| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | 12 | [8] |
| Retrorsine | HepG2 | MTT | 270 | [9] |
| Clivorine | HepG2 | MTT | 13 | [9] |
| Platyphylline | HepG2 | MTT | 850 | [9] |
| Monocrotaline | HepaRG | Genotoxicity (BMDL) | 25 - 154 | [10] |
| Retrorsine | HepaRG | Genotoxicity (BMDL) | 0.01 | [10] |
| Senecionine (B1681732) | Primary Mouse Hepatocytes | Cytotoxicity | 26 | [10] |
IC50: Half-maximal inhibitory concentration. BMDL: Benchmark Dose Lower Confidence Limit. The data presented are for comparative purposes; experimental conditions can influence absolute values.
Table 2: Occurrence of Pyrrolizidine Alkaloids in Food and Herbal Products
| Food/Herbal Product | Pyrrolizidine Alkaloids Detected | Concentration Range (µg/kg) | Key Findings | Reference |
| Herbal Teas | Various, including senecionine, retrorsine, echimidine | <1 - >50,000 | 91% of samples contained PAs. Highest levels in rooibos and chamomile teas. | [4] |
| Honey | Various, including echimidine, lycopsamine | <1 - 1,000 | Contamination is widespread but generally at low levels. Botanical origin is a key factor. | [3][4] |
| Milk and Dairy Products | Various, including senecionine N-oxide | Generally < 1 | Contamination is infrequent and at very low levels. | [4][11] |
| Eggs | Trace amounts | 0.12 (mean) | Very low levels detected in a small percentage of samples. | [4] |
| Spices and Culinary Herbs | Various | Up to 300 (mean) | Found in a variety of spices, with oregano and marjoram showing notable levels. | [4] |
| Plant-based Food Supplements | Various | Highly variable, up to 2,410,275 | Highest concentrations found in supplements containing known PA-producing plants. |
Concentrations can vary widely based on geographical origin, plant species, and processing methods.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and toxicological assessment of pyrrolizidine alkaloids.
Extraction of Pyrrolizidine Alkaloids from Plant Material
This protocol is a generalized method for the extraction of PAs and their N-oxides from dried plant material.
Materials:
-
Dried and ground plant material
-
0.05 M H₂SO₄ in 70% methanol (B129727) (Extraction Solvent)
-
Methanol
-
Ammonia (B1221849) solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 1-2 g of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of the Extraction Solvent.
-
Vortex thoroughly and extract using an ultrasonic bath for 30-60 minutes at room temperature.
-
Centrifuge at 3000-4000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction (steps 2-5) on the plant residue and combine the supernatants.
-
Adjust the pH of the combined extracts to approximately 9 with ammonia solution.
-
Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the pH-adjusted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the PAs with 5-10 mL of methanol.
-
Evaporate the eluate to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Pyrrolizidine Alkaloids
This protocol outlines a typical method for the quantification of PAs using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes to elute the PAs, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each target PA, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation. The selection of these transitions requires optimization using authentic standards.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of PAs on a suitable cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyrrolizidine alkaloid stock solutions in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test PA in culture medium. Remove the old medium from the cells and add 100 µL of the diluted PA solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the stock solution) and untreated controls.[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the PA concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in PA toxicity and typical experimental workflows.
Conclusion
The journey of pyrrolizidine alkaloids from their use in traditional medicine to their current status as significant food safety concerns highlights the importance of rigorous scientific investigation of natural products. The development of sophisticated analytical techniques has been instrumental in our ability to detect these toxins at low levels and understand their prevalence. The elucidation of their metabolic activation and mechanisms of toxicity provides a foundation for risk assessment and the development of strategies to mitigate exposure. For researchers, scientists, and drug development professionals, a thorough understanding of the history, chemistry, and toxicology of PAs is essential for navigating the challenges associated with these potent natural compounds, whether in the context of food safety, herbal medicine, or the discovery of new therapeutic agents. This guide provides a comprehensive resource to support these endeavors.
References
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Jaconine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jaconine, a pyrrolizidine (B1209537) alkaloid, has garnered attention within the scientific community for its potential biological activities. This document provides a comprehensive overview of this compound, detailing its chemical properties, and summarizing available data on its biological effects. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents.
Chemical Identity
This compound is a naturally occurring pyrrolizidine alkaloid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 480-75-1 | [1][2][3][4][5][6] |
| Molecular Formula | C18H26ClNO6 | [1][2][3][4][7] |
| Molecular Weight | 387.86 g/mol | [7] |
| Appearance | White powder | [7] |
Biological Activity
This compound is classified as a pyrrolizidine alkaloid (PA), a class of compounds known for their potential toxicity, particularly hepatotoxicity.
Antifungal Activity
A mixture of pyrrolizidine alkaloids, including this compound, has demonstrated antifungal properties.
| Parameter | Value | Fungal Genus | Reference(s) |
| Effective Concentration Range | 0.33 mM - 3.33 mM | Trichoderma |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies that can be adapted for studying this compound.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals using a solubilization solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of this compound against fungal strains.
Materials:
-
This compound
-
Fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum.
-
Serial Dilution: Perform serial dilutions of this compound in the broth medium in the wells of a microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates under appropriate conditions for fungal growth.
-
MIC Determination: Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth or shows a significant reduction in turbidity as measured by a spectrophotometer.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of other alkaloids and cytotoxic compounds, potential pathways of interest for investigation include the JAK/STAT and apoptotic signaling cascades.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer. Further research is required to determine if this compound exerts its potential cytotoxic effects through modulation of the JAK/STAT pathway.
Caption: A simplified diagram of the JAK/STAT signaling pathway.
Apoptotic Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Investigating whether this compound can trigger apoptosis is a key area for future research.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Safety and Handling
As a pyrrolizidine alkaloid, this compound should be handled with caution.
-
Storage: Store at -20°C in a dry, well-ventilated place.[6]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.
Future Directions
Further research is necessary to fully characterize the biological activities and therapeutic potential of this compound. Key areas for future investigation include:
-
Determination of IC50 values against a broad range of cancer cell lines.
-
Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
In vivo studies to evaluate the efficacy and toxicity of this compound in animal models.
-
Structure-activity relationship studies to identify more potent and less toxic derivatives.
This technical guide provides a summary of the current knowledge on this compound. As research progresses, this document will be updated to reflect new findings.
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 480-75-1 | FJ139146 | Biosynth [biosynth.com]
- 5. This compound | CAS 480-75-1 | LGC Standards [lgcstandards.com]
- 6. This compound phyproof® Reference Substance | 480-75-1 [sigmaaldrich.com]
- 7. This compound | CAS:480-75-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
The Biological Role of Pyrrolizidine Alkaloids in Plants: A Technical Guide on Jacobine and Related Compounds
Disclaimer: The query for "Jaconine" did not yield results for a recognized compound in plant biology. This document proceeds under the assumption that the query was a misspelling of "Jacobine," a well-documented pyrrolizidine (B1209537) alkaloid. The content focuses on Jacobine and the broader class of pyrrolizidine alkaloids (PAs) to which it belongs.
Abstract
Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites synthesized by thousands of plant species worldwide. Their primary biological role is to serve as a chemical defense mechanism against herbivores. Jacobine, a prominent PA found in species such as Jacobaea vulgaris (formerly Senecio jacobaea), exemplifies this defensive function. These compounds are known for their hepatotoxicity in vertebrates, which deters grazing animals. The biosynthesis of PAs is a complex process originating from amino acids and is often induced in response to environmental stressors like herbivory, a response frequently mediated by the jasmonate signaling pathway. This guide provides an in-depth overview of the biological role of Jacobine and related PAs, their biosynthesis, quantitative data on their occurrence, and detailed protocols for their extraction and analysis.
Introduction to Pyrrolizidine Alkaloids (PAs)
An estimated 3% of the world's flowering plants, particularly those in the Asteraceae, Boraginaceae, and Fabaceae families, produce pyrrolizidine alkaloids.[1][2] These compounds are characterized by a necine base, which is a bicyclic structure with a nitrogen atom at the bridgehead, esterified with one or more necic acids.[2] Jacobine is a macrocyclic diester PA, a structural class known for high toxicity.
In plants, PAs are typically stored as N-oxides, which are less toxic and more water-soluble, allowing for easier transport and storage within the plant.[1] When plant tissues are damaged by an herbivore, these N-oxides can be reduced to their more toxic tertiary amine forms in the anaerobic environment of the herbivore's gut.
Core Biological Role: Chemical Defense
The principal biological function of Jacobine and other PAs is to protect the plant from being eaten by herbivores.[1][2]
-
Deterrence and Toxicity: PAs are toxic, primarily affecting the liver of vertebrates.[1] Animals that consume PA-containing plants, such as ragwort (Jacobaea vulgaris), can suffer from acute or chronic poisoning, leading to liver damage, and in severe cases, death.[3] This toxicity serves as a powerful deterrent to most generalist herbivores.
-
Allelopathy: Some alkaloids, including Jacobine, are implicated in allelopathy, where a plant releases chemicals that inhibit the growth of neighboring plants.[4] Decomposing tissues from flowering ragwort plants have been shown to significantly inhibit seed germination and seedling growth of associated pasture species, helping the plant to reduce competition.[4]
-
Specialist Herbivores: While effective against generalists, some specialist insects have evolved mechanisms to overcome this chemical defense. A notable example is the cinnabar moth (Tyria jacobaeae), whose caterpillars feed almost exclusively on ragwort.[4] These insects can sequester the PAs, making themselves toxic to their own predators.
The production and concentration of these defensive compounds are not static. Plants can increase the synthesis and alter the allocation of PAs in response to herbivore attacks, a process often mediated by plant defense hormones like jasmonates.[5]
Jasmonate-Mediated Defense Induction
The jasmonate (JA) signaling pathway is a critical component of a plant's response to wounding and herbivory.[6][7] Tissue damage triggers the synthesis of jasmonic acid and its bioactive conjugate, JA-Isoleucine (JA-Ile).[8] JA-Ile then binds to the COI1 receptor complex, leading to the degradation of JAZ repressor proteins. This degradation activates transcription factors that upregulate the expression of defense-related genes, including those involved in the biosynthesis of PAs and other secondary metabolites.[4][8][9]
Studies on Jacobaea species have shown that the application of methyl jasmonate (MeJA) can lead to a reallocation of PAs from the roots to the shoots and can alter the composition of the PA profile, for instance by inducing a shift from senecionine-like to the more deterrent erucifoline-like PAs.[5]
Caption: Jasmonate signaling pathway leading to PA biosynthesis.
Quantitative Data on Jacobine and Related PAs
The concentration of PAs in plants can vary significantly based on the species, plant part, developmental stage, and environmental conditions.
Table 1: Concentration of Pyrrolizidine Alkaloids in Jacobaea vulgaris
| Plant Part/Condition | Total PA Concentration (% of dry weight) | Total PA Concentration (g/kg dry weight) | Reference |
|---|---|---|---|
| General Range | 0.1% - 0.9% | 1.0 - 9.0 | [10] |
| Foliage (general) | - | 3.2 - 6.6 | [11] |
| Stored/Decomposing | - | Start: 0.34, After 4 weeks: <0.04 |[10] |
Table 2: Transfer of PAs from J. vulgaris to Bovine Milk (Dose-Response Study)
| Compound | % of Total PAs in Milk (mean ± SD) | Max Concentration in Milk (µg/L) | Reference |
|---|---|---|---|
| Jacoline | 74.3 ± 2.4% | 29.7 | [12][13] |
| This compound | 11.2 ± 1.3% | 4.65 | [12][13] |
| Jacobine | 7.2 ± 0.6% | 3.44 |[12][13] |
Table 3: Toxicity Data for Pyrrolizidine Alkaloids
| Compound/Plant | Test Subject | LD50 / Lethal Dose | Reference |
|---|---|---|---|
| Senecio jacobaea Plant Material | Rats | ~20% of initial body weight (dry matter) | [14] |
| Jacobine | Rats | Doses approaching LD50 cause hemorrhagic centrilobular necrosis | [15] |
Biosynthesis of Jacobine
The biosynthesis of PAs begins with the amino acids L-arginine and L-ornithine, which are converted to putrescine. The first committed step in the pathway is the formation of homospermidine from putrescine and spermidine, catalyzed by the enzyme homospermidine synthase (HSS). A series of oxidation and cyclization reactions then forms the characteristic bicyclic necine base, which is subsequently esterified with necic acids (derived from other amino acid pathways, like isoleucine) to form the final PA, such as Jacobine.
Caption: Simplified biosynthetic pathway of Jacobine.
Experimental Protocols
The extraction and analysis of PAs from plant material require specific methodologies to handle their chemical properties and differentiate between the free base and N-oxide forms.
Protocol: Extraction of PAs from Plant Material
This protocol is a generalized procedure based on common acid-base extraction techniques.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, flowers) at 40-60°C to a constant weight.
-
Grind the dried material to a fine, homogenous powder (e.g., 0.5 mm particle size). To ensure homogeneity, co-grinding with dry ice is effective.[16]
-
-
Acidic Extraction (Two-Step):
-
Weigh 2.0 g of powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M H₂SO₄ (sulfuric acid).[16]
-
Sonicate the mixture for 15 minutes at ambient temperature to ensure complete wetting and cell disruption.[16]
-
Centrifuge the sample for 10 minutes at approximately 3800 x g.[16]
-
Carefully decant the supernatant (Extract 1) into a clean collection tube.
-
Add another 20 mL of 0.05 M H₂SO₄ to the remaining plant pellet and repeat the sonication and centrifugation steps.
-
Decant the second supernatant (Extract 2) and combine it with Extract 1. This combined supernatant contains the protonated PAs (both free bases and N-oxides).
-
-
Reduction of N-oxides (Optional but Recommended):
-
To quantify total PAs, N-oxides must be reduced to their corresponding tertiary free bases.
-
Add a reducing agent, such as zinc dust, to the combined acidic extract and stir for several hours or overnight.
-
Filter the mixture to remove the zinc dust.
-
-
Purification via Solid Phase Extraction (SPE):
-
Neutralize the filtered extract to a pH of 8-9 using an ammonia (B1221849) solution.[16]
-
Use a cation exchange SPE cartridge (e.g., MCX type).[17]
-
Conditioning: Wash the cartridge sequentially with 5 mL of methanol (B129727), followed by 5 mL of water.[16]
-
Loading: Pass the neutralized plant extract through the conditioned cartridge. The PAs will bind to the sorbent.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 30-40% methanol to remove impurities.[17]
-
Elution: Elute the PAs from the cartridge using 5-10 mL of ammoniated methanol (e.g., 2.5-5% ammonia in methanol).[16][17]
-
-
Final Sample Preparation:
Protocol: Analysis by UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for sensitive and selective quantification of PAs.
-
Chromatographic Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm), is suitable.[17]
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Example:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 80% B
-
10-14 min: Hold at 80% B
-
14-15 min: Return to 5% B
-
15-16 min: Hold at 5% B (re-equilibration)[17]
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be determined for each target PA using certified reference standards.
-
Caption: General workflow for PA extraction and analysis.
Conclusion
Jacobine and its related pyrrolizidine alkaloids are integral to the survival strategy of thousands of plant species, serving as a potent chemical defense against herbivory. Their biosynthesis is tightly regulated and can be induced by stress signals, such as those mediated by the jasmonate pathway, highlighting a dynamic and adaptive defense system. The inherent toxicity of these compounds, which makes them effective deterrents, also poses a significant risk to livestock and, through contamination of the food chain, to human health. The detailed protocols provided herein for their extraction and analysis are crucial for research in plant-herbivore interactions, toxicology, and food safety, enabling accurate quantification and a deeper understanding of the ecological roles of these complex secondary metabolites.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methyl Jasmonate Changes the Composition and Distribution Rather than the Concentration of Defence Compounds: a Study on Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulation of Jasmonate Signaling by Plant Viruses and Their Insect Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jacobine | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bfr.bund.de [bfr.bund.de]
- 17. mdpi.com [mdpi.com]
A Comprehensive Review of Senecio Alkaloids: From Biosynthesis to Toxicity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Senecio, one of the largest genera in the Asteraceae family, is notorious for producing a diverse array of pyrrolizidine (B1209537) alkaloids (PAs). These secondary metabolites are of significant interest to researchers due to their potent toxicity, primarily hepatotoxicity, and their potential, albeit limited, therapeutic applications. This technical guide provides an in-depth review of the current literature on Senecio alkaloids, focusing on their chemistry, biosynthesis, mechanisms of toxicity, and the analytical methods used for their study.
Chemistry and Biosynthesis of Senecio Alkaloids
Senecio alkaloids are predominantly macrocyclic diesters of a necine base, most commonly retronecine, and a necic acid. The biosynthesis of these complex molecules originates from basic amino acid precursors.
The biosynthetic pathway is initiated from L-arginine or L-ornithine. Through a series of enzymatic reactions, these precursors are converted to putrescine. The key enzyme, homospermidine synthase (HSS), then catalyzes the formation of homospermidine from two molecules of putrescine. This is a critical and committing step in the biosynthesis of the pyrrolizidine nucleus. The necine base is subsequently formed through a series of oxidations, cyclizations, and reductions.
The necic acid moieties are derived from the metabolism of amino acids, such as isoleucine, which undergo modification to form the characteristic branched-chain structures that esterify the necine base. The final step in the biosynthesis is the esterification of the necine base with the necic acid, often followed by N-oxidation, to form the mature pyrrolizidine alkaloid N-oxides, the primary form of PAs found in Senecio plants.[1][2][3][4][5]
Biosynthesis of Pyrrolizidine Alkaloids.
Quantitative Data on Senecio Alkaloids
The concentration and composition of pyrrolizidine alkaloids can vary significantly between different Senecio species, as well as within different parts of the same plant. Environmental factors can also influence alkaloid content. The following tables summarize some of the quantitative data reported in the literature.
| Senecio Species | Plant Part | Total Pyrrolizidine Alkaloid Concentration (% dry weight) | Reference |
| Senecio riddellii | Whole Plant | 0.2% to 18.0% | [6] |
| Senecio douglasii var. longilobus | Whole Plant | 0.63% to 2.02% | [6] |
| Senecio vulgaris | Whole Plant | 0.63% to 2.02% | [6] |
| Pyrrolizidine Alkaloid | LD50 (mg/kg body weight, rat) | Reference |
| Senecionine | 64.12 ± 2.24 | [7] |
| Riddelliine | Not specified | |
| Retrorsine | Not specified |
| Senecio Species | Alkaloid | Mean Concentration in Shoots (mg/g) | Mean Concentration in Roots (mg/g) | Reference |
| Senecio jacobaea | Senecionine | Varies | Varies | [8] |
| Senecio aquaticus | Senecionine | Varies | Varies | [8] |
| Senecio vulgaris | Senecionine | Varies | Varies | [9][10] |
| Senecio vulgaris | Senecionine N-oxide | Varies | Varies | [9][10] |
| Senecio vulgaris | Integerrimine | Varies | Varies | [9] |
| Senecio vulgaris | Integerrimine N-oxide | Varies | Varies | [9][10] |
| Senecio vulgaris | Seneciphylline | Varies | Varies | [9][10] |
| Senecio vulgaris | Seneciphylline N-oxide | Varies | Varies | [9][10] |
Experimental Protocols
Extraction and Quantification of Pyrrolizidine Alkaloids
A common method for the extraction and quantification of PAs from Senecio plant material involves the following steps.[7][11][12][13][14][15]
References
- 1. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 14. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of Jaconine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral characteristics of Jaconine, a macrocyclic pyrrolizidine (B1209537) alkaloid. Due to the limited availability of published, quantitative spectral data for this compound, this document presents a combination of predicted data based on its known chemical structure, data from its close analog Jacobine (B1672728), and typical spectral features of the pyrrolizidine alkaloid class. The information herein is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.
Introduction to this compound
This compound (C₁₈H₂₆ClNO₆, Molar Mass: 387.9 g/mol ) is a chlorinated pyrrolizidine alkaloid derived from plants of the Jacobaea (formerly Senecio) genus. It is structurally defined as the chlorohydrin of Jacobine, another prominent alkaloid in this family, formed by the reaction of Jacobine with hydrochloric acid. Like many 1,2-unsaturated pyrrolizidine alkaloids, this compound and its congeners are of significant interest due to their potential hepatotoxicity. This toxicity is primarily mediated by metabolic activation in the liver to highly reactive pyrrolic esters, which can alkylate cellular macromolecules.[1][2] Understanding the spectral properties of this compound is crucial for its identification, quantification, and for further studies into its metabolism and mechanism of action.
Predicted and Representative Spectral Data
The following tables summarize the expected and representative spectral data for this compound. The ¹H and ¹³C NMR data are predicted based on established chemical shift ranges for the functional groups and structural motifs present in the molecule.[3][4][5][6][7][8][9][10][11] The mass spectrometry data is based on common fragmentation patterns observed for macrocyclic diester pyrrolizidine alkaloids.[12][13][14][15][16] The infrared data corresponds to characteristic absorption frequencies for the functional groups within this compound.[17][18][19][20][21]
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-1 (CH₂) | ~2.5 - 3.5 | m | Diastereotopic protons adjacent to nitrogen. |
| H-2 | ~5.8 - 6.2 | m | Olefinic proton on the pyrrolizidine ring. |
| H-3 (CH₂) | ~3.0 - 4.0 | m | Diastereotopic protons adjacent to nitrogen. |
| H-5 (CH₂) | ~3.5 - 4.5 | m | Diastereotopic protons adjacent to ester oxygen. |
| H-6 | ~2.0 - 2.8 | m | Methine proton on the pyrrolizidine ring. |
| H-7 | ~4.0 - 5.0 | m | Methine proton bearing an ester group. |
| H-8 | ~2.0 - 2.5 | m | Bridgehead proton of the pyrrolizidine ring. |
| H-9 (CH₂) | ~4.5 - 5.5 | ABd | Diastereotopic protons of the allylic ester. |
| H-11' (CH₃) | ~1.0 - 1.5 | s | Methyl group on a quaternary carbon. |
| H-12' (CH₃) | ~1.0 - 1.5 | d | Methyl group adjacent to a methine. |
| H-13' (CH) | ~4.0 - 4.5 | q | Methine proton adjacent to chlorine. |
| H-14' (CH₃) | ~1.5 - 2.0 | d | Methyl group adjacent to the chloroethyl group. |
| OH | Variable | br s | Hydroxyl protons; position and appearance are concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-1 | ~60 - 65 | Carbon adjacent to nitrogen. |
| C-2 | ~125 - 135 | Olefinic carbon. |
| C-3 | ~130 - 140 | Olefinic carbon. |
| C-5 | ~50 - 55 | Carbon adjacent to nitrogen. |
| C-6 | ~35 - 45 | Aliphatic carbon in the pyrrolizidine ring. |
| C-7 | ~70 - 80 | Carbon bearing an ester group. |
| C-8 | ~75 - 85 | Bridgehead carbon. |
| C-9 | ~60 - 70 | Allylic carbon bearing an ester group. |
| C-10' (C=O) | ~170 - 175 | Ester carbonyl. |
| C-11' | ~80 - 85 | Quaternary carbon with hydroxyl and methyl groups. |
| C-12' (CH₃) | ~15 - 25 | Methyl group. |
| C-13' (CH-Cl) | ~55 - 65 | Carbon bearing chlorine. |
| C-14' (CH₃) | ~15 - 25 | Methyl group. |
| C-15' | ~40 - 50 | Quaternary carbon. |
| C-16' (C=O) | ~170 - 175 | Ester carbonyl. |
| C-17' (CH₃) | ~20 - 30 | Methyl group. |
| C-18' (CH₃) | ~10 - 20 | Methyl group. |
Table 3: Representative Mass Spectrometry (MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation | Notes |
|---|---|---|
| 388 [M+H]⁺ | Protonated Molecular Ion | Exact mass for C₁₈H₂₇ClNO₆⁺. |
| 370 [M+H-H₂O]⁺ | Loss of water | Dehydration from one of the hydroxyl groups. |
| 352 [M+H-HCl]⁺ | Loss of hydrogen chloride | Characteristic loss for the chlorohydrin moiety. |
| 220 | [M+H - Necic Acid Fragment]⁺ | Cleavage of the ester linkage at C-7, a common fragmentation for macrocyclic diesters. |
| 138 | Retronecine (B1221780) base fragment | Characteristic fragment of the pyrrolizidine core after ester cleavage. |
| 120 | [Fragment at 138 - H₂O]⁺ | Further fragmentation of the retronecine base. |
| 94 | Pyrrole-like fragment | Further fragmentation of the pyrrolizidine core. |
Table 4: Characteristic Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3500 - 3300 | O-H stretch | Hydroxyl groups (broad due to hydrogen bonding). |
| ~3000 - 2850 | C-H stretch | Aliphatic sp³ C-H bonds. |
| ~1735 - 1715 | C=O stretch | Ester carbonyl groups (strong absorption). |
| ~1650 | C=C stretch | Alkene double bond in the pyrrolizidine ring. |
| ~1250 - 1100 | C-O stretch | Ester C-O bonds (strong absorption). |
| ~750 - 650 | C-Cl stretch | Carbon-chlorine bond. |
Experimental Protocols
The following protocols are generalized methodologies for the spectroscopic analysis of pyrrolizidine alkaloids like this compound and are adaptable based on specific instrumentation and sample characteristics.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced solubility or to resolve overlapping signals, other solvents such as deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) may be used.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are generally sufficient for a high-purity sample.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using proton decoupling. Due to the low natural abundance and longer relaxation times of ¹³C, a greater number of scans (e.g., 1024 to 4096) and a longer total acquisition time (several hours) may be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR Experiments : To confirm assignments, conduct 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[22]
3.2 Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid (0.1%) to promote protonation.
-
LC-MS/MS Analysis : Perform analysis using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source in positive ion mode.[14]
-
Chromatography : Use a C18 reversed-phase column with a gradient elution, for example, from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.
-
Mass Spectrometry : Set the mass spectrometer to scan for the expected protonated molecular ion [M+H]⁺ (m/z 388). For tandem MS (MS/MS), select the precursor ion at m/z 388 and acquire product ion spectra using collision-induced dissociation (CID) to observe the characteristic fragmentation patterns.[12]
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation : For Fourier-Transform Infrared (FT-IR) analysis, prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry, purified this compound (1-2 mg) with approximately 100-200 mg of spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.[23]
-
Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, over the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in Table 4.
Mandatory Visualizations
The primary biological significance of this compound and related alkaloids is their mechanism of toxicity, which involves metabolic activation. The following diagram illustrates this critical pathway.
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
The following diagram illustrates the experimental workflow for the identification and characterization of this compound from a plant source.
Caption: General experimental workflow for the isolation and analysis of this compound.
References
- 1. Jacobine | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Major factors for the susceptibility of guinea pig to the pyrrolizidine alkaloid jacobine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mjcce.org.mk [mjcce.org.mk]
- 13. researchgate.net [researchgate.net]
- 14. Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. IR _2007 [uanlch.vscht.cz]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uni-saarland.de [uni-saarland.de]
Methodological & Application
Application Note: Quantitative Analysis of Jaconine in Milk by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust method for the determination of jaconine (B1672729), a hepatotoxic pyrrolizidine (B1209537) alkaloid (PA), in bovine milk. The protocol employs a liquid-liquid extraction followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analyte detection and quantification are achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for trace-level analysis of this compound in a complex matrix like milk, making it suitable for food safety and quality control laboratories.
Introduction
Pyrrolizidine alkaloids are a large group of toxins produced by various plant species that can contaminate the food chain. This compound is a retronecine-type PA that can be transferred into the milk of dairy cows that have ingested PA-containing plants. Due to the potential hepatotoxic, genotoxic, and carcinogenic properties of these compounds, sensitive analytical methods are required to monitor their presence in food products such as milk.[1] This application note provides a detailed protocol for the extraction, detection, and quantification of this compound in milk using HPLC-MS/MS.
Principle
The method involves the extraction of this compound from a milk sample using an acidified aqueous solution and n-hexane to remove fats. The aqueous extract is then further purified and concentrated using a cation-exchange solid-phase extraction (SPE) cartridge. The final eluate is analyzed by reversed-phase HPLC-MS/MS. The identification and quantification of this compound are based on its retention time and specific precursor-to-product ion transitions (MRM).
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), n-Hexane (all LC-MS grade).
-
Reagents: Formic acid (≥98%), Ammonium (B1175870) formate (B1220265), Sulfuric acid (H₂SO₄).
-
Water: Deionized water, 18.2 MΩ·cm or higher purity.
-
Standards: this compound analytical standard.
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges.
-
Sample Tubes: 50 mL polypropylene (B1209903) centrifuge tubes.
-
Vials: 2 mL amber glass autosampler vials with inserts.
Experimental Protocol
4.1. Standard Preparation Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution in a suitable solvent (e.g., 5% methanol in water) to create a calibration curve (e.g., 0.01 - 10 ng/mL).
4.2. Sample Preparation
-
Extraction:
-
Allow milk samples to come to room temperature and homogenize by gentle inversion.
-
To a 50 mL centrifuge tube, add 10 mL of the milk sample.
-
Add 20 mL of 50 mM sulfuric acid solution.
-
Vortex for 1 minute to mix thoroughly.
-
Add 10 mL of n-hexane to the tube.
-
Shake vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully remove and discard the upper n-hexane layer.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the aqueous supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol. Discard the washings.
-
Elute the analyte from the cartridge with 6 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Parameters
5.1. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 5 mM Ammonium formate and 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
5.2. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: +4500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions for this compound:
-
Precursor Ion (Q1) [M+H]⁺: m/z 388.9
-
Product Ion (Q3) - Quantifier: m/z 138.0
-
Product Ion (Q3) - Qualifier: m/z 120.0
-
Note: Collision Energy (CE) and other compound-specific parameters should be optimized by infusing a standard solution of this compound. Retronecine-type pyrrolizidine alkaloids are known to produce characteristic fragment ions at m/z 120 and 138.[1]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids in milk based on published methods.[1][2][3]
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.005 - 0.7 µg/kg |
| Limit of Quantification (LOQ) | 0.009 - 2.3 µg/kg |
| Recovery | 64 - 127% |
| Repeatability (RSDr) | < 15% |
Visualization
Caption: Workflow for this compound Detection in Milk.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in milk. The described sample preparation procedure effectively removes matrix interferences, and the use of MRM ensures high selectivity and accuracy. This method is fit for purpose for routine monitoring and can assist in ensuring the safety of dairy products.
References
Application Notes and Protocols for the Extraction and Purification of Jaconine from Jacobaea vulgaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species of the Jacobaea genus, most notably in Tansy Ragwort (Jacobaea vulgaris, formerly Senecio jacobaea). PAs are a class of naturally occurring compounds known for their potential biological activities, making them of interest to the pharmaceutical and drug development industries. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from plant material, designed for use in a laboratory setting.
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₆ClNO₆ |
| Molecular Weight | 387.9 g/mol |
| Class | Pyrrolizidine Alkaloid |
| Plant Source | Jacobaea vulgaris (Tansy Ragwort) |
| Appearance | Crystalline solid |
Data Presentation: Quantitative Analysis of this compound and Related PAs
The concentration of this compound and other PAs in Jacobaea vulgaris can vary depending on factors such as plant age, geographical location, and time of year. The following tables summarize available quantitative data to provide an expected range of yields.
Table 1: Total Pyrrolizidine Alkaloid (PA) Content in Jacobaea vulgaris
| Parameter | Value | Source |
| Total PA Content (% of dry weight) | 0.02% - 0.91% | [1] |
| Large-Scale Extraction Yield (total PAs from 23 kg of plant material) | 8 - 10 g | [2] |
Table 2: Relative Abundance of this compound in Pyrrolizidine Alkaloid Mixtures from J. vulgaris Sources
| Source Matrix | This compound (% of total PAs) | Other Major PAs Detected | Source |
| Bovine Milk (after administration of J. vulgaris extract) | 11.2 ± 1.3% | Jacoline (74.3 ± 2.4%), Jacobine (7.2 ± 0.6%) | [3][4] |
Note: The relative abundance of PAs in the plant material may differ from that found in bovine milk due to metabolic processes.
Experimental Protocols
Extraction of Total Pyrrolizidine Alkaloids from Jacobaea vulgaris
This protocol describes a standard method for the extraction of total PAs from dried plant material using an acidified solvent.
Materials and Reagents:
-
Dried and powdered Jacobaea vulgaris plant material
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
pH meter or pH indicator strips
Protocol:
-
Maceration: Weigh 100 g of dried, powdered Jacobaea vulgaris and place it in a large Erlenmeyer flask. Add 1 L of 0.1 M HCl in 80% methanol.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through a Buchner funnel to separate the plant debris from the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C until the methanol is removed, leaving an aqueous acidic extract.
-
Acid-Base Extraction (Purification):
-
Transfer the aqueous extract to a separatory funnel.
-
Wash the aqueous extract with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 10 with 1 M NaOH.
-
Extract the now basic aqueous layer with 3 x 100 mL of dichloromethane. The PAs will move into the organic phase.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Final Concentration: Filter to remove the sodium sulfate and evaporate the dichloromethane using a rotary evaporator to yield the crude total PA extract.
Purification of this compound using Column Chromatography
This protocol outlines the separation of this compound from the crude PA extract.
Materials and Reagents:
-
Crude PA extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents for mobile phase: Dichloromethane and Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for visualization
-
Fraction collector (optional)
Protocol:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude PA extract in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A suggested gradient is as follows:
-
100% Dichloromethane
-
99:1 Dichloromethane:Methanol
-
98:2 Dichloromethane:Methanol
-
95:5 Dichloromethane:Methanol
-
90:10 Dichloromethane:Methanol
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10 mL).
-
TLC Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., Dichloromethane:Methanol 95:5), and visualize the spots using Dragendorff's reagent. PAs will appear as orange or reddish-brown spots.
-
Pooling and Concentration: Combine the fractions containing the purified this compound (based on TLC analysis against a standard, if available) and evaporate the solvent to obtain the isolated compound.
Analytical Quantification of this compound
a) High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in purified fractions or extracts.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices.
Instrumentation and Conditions:
-
LC System: As described for HPLC-UV.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. Based on its structure, a plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the parent molecule.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Analytical workflow for this compound quantification.
References
Application Note & Protocol: Synthesis and Characterization of Jaconine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, most notably in plants of the Senecio genus, and can contaminate food sources such as honey.[1][2] PAs are known for their potential hepatotoxicity, which is a significant concern for human health.[3][4] Accurate toxicological assessment and monitoring of PAs in food and herbal products require high-purity analytical reference standards. This compound, being the chlorohydrin derivative of Jacobine, is an important PA for such studies.[5]
This application note provides a detailed protocol for the semi-synthesis of this compound from the more readily available precursor, Jacobine. Furthermore, it outlines comprehensive procedures for the purification and characterization of the synthesized this compound to establish it as a primary reference standard (≥90.0% purity).[4][6]
Chemical Structure of this compound:
Experimental Protocols
Semi-Synthesis of this compound from Jacobine
This protocol describes the conversion of Jacobine to this compound via a reaction with hydrochloric acid.[5]
Materials:
-
Jacobine (≥95% purity)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of Jacobine in 10 mL of dichloromethane in a 50 mL round-bottom flask.
-
While stirring, add 5 mL of 2M hydrochloric acid to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
After 24 hours, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Purification of this compound by Solid-Phase Extraction (SPE) and Preparative HPLC
Materials:
-
Crude this compound
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Water (HPLC grade)
-
Ammonia solution
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Preparative C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid
SPE Protocol:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the crude this compound in a minimal amount of methanol and dilute with water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of a methanol/ammonia solution (e.g., 98:2 v/v).[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
Preparative HPLC Protocol:
-
Redissolve the dried eluate from the SPE step in the initial mobile phase for HPLC.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
A gradient elution is typically used, for example, starting with a higher proportion of water with a small amount of formic acid and gradually increasing the proportion of acetonitrile.[2]
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Characterization of this compound Reference Standard
Purity Assessment by HPLC-MS/MS:
The purity of the synthesized this compound should be determined using a validated HPLC-MS/MS method.[6][9]
Table 1: HPLC-MS/MS Parameters for Purity Assessment
| Parameter | Value |
| HPLC System | UHPLC System |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of PAs |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound |
Structural Confirmation by NMR Spectroscopy:
The chemical structure of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
Table 2: NMR Parameters for Structural Confirmation
| Parameter | Details |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or other suitable deuterated solvent |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Data Presentation
Table 3: Summary of Synthesis and Characterization Data for this compound Reference Standard
| Parameter | Result | Method |
| Yield | (Specify percentage) | Gravimetric |
| Purity | ≥90.0% | HPLC-MS/MS |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Appearance | White to off-white solid | Visual |
| Solubility | Soluble in methanol, acetonitrile, dichloromethane | Visual |
Visualizations
Caption: Experimental workflow for the synthesis and certification of this compound reference standard.
Caption: Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.
Conclusion
This application note provides a reliable and reproducible methodology for the semi-synthesis and characterization of this compound, establishing it as a high-purity reference standard. The availability of well-characterized this compound is crucial for the accurate quantification and toxicological assessment of this and other related pyrrolizidine alkaloids in various matrices, thereby contributing to enhanced food safety and drug development.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants | MDPI [mdpi.com]
- 2. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Jacobine | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Jaconine Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine (B1672729) is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for their potential bioactivities, including significant toxicity. As a chlorinated derivative of jacobine, a macrocyclic diester of retronecine, this compound's biological effects are of considerable interest. This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the bioactivity of this compound, with a primary focus on its potential cytotoxicity, induction of apoptosis, and pro-inflammatory effects, which are characteristic of many pyrrolizidine alkaloids.
Disclaimer: The scientific literature contains limited specific data on the bioactivity of this compound. The protocols and data presented herein are based on established methods for the evaluation of related pyrrolizidine alkaloids. Researchers should adapt and optimize these protocols based on their specific experimental setup and objectives.
Data Presentation: Bioactivity of Related Pyrrolizidine Alkaloids
Due to the lack of specific quantitative data for this compound, the following tables summarize the cytotoxic and anti-inflammatory activities of structurally related retronecine-type pyrrolizidine alkaloids to provide a comparative context.
Table 1: Cytotoxicity of Representative Pyrrolizidine Alkaloids in HepG2 Human Liver Cancer Cells
| Compound | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Retrorsine | MTT | 24 | ~300 | [1] |
| Senecionine | MTT | 24 | ~660 | [1] |
| Monocrotaline | CCK-8 | 24 | >800 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pro-inflammatory Activity of a Representative Isoflavonoid (as a methodological example for anti-inflammatory assays)
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Cajanin | RAW 264.7 | Nitric Oxide (NO) | 19.38 ± 0.05 | [3] |
| Cajanin | RAW 264.7 | Interleukin-6 (IL-6) | 7.78 ± 0.04 | [3] |
| Cajanin | RAW 264.7 | Tumor Necrosis Factor-α (TNF-α) | 26.82 ± 0.11 | [3] |
Note: This data for Cajanin is provided as a methodological reference for anti-inflammatory assays, as specific data for pro-inflammatory effects of this compound are not available.
Experimental Protocols
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration range at which a compound exhibits toxic effects on cells.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[4][5]
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO, at a final concentration not exceeding 0.5%) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant. The amount of LDH released is proportional to the extent of cell lysis.[7][8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits provide the necessary reagents) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent like Triton X-100).
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for toxic compounds.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7. The cleavage releases a fluorophore or a luminescent molecule, and the resulting signal is proportional to caspase activity.[11][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate (for luminescence) or black-walled plate (for fluorescence) and treat with this compound.
-
Reagent Addition: Add the caspase-3/7 reagent (commercially available) directly to the wells.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 30 minutes to 1 hour).
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls.
Anti-inflammatory Assays
These assays can determine if this compound has pro- or anti-inflammatory properties.
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cell line) produce nitric oxide (NO). NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂) in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which serves as an indicator of NO production.[13][14]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups with no treatment, this compound alone, and LPS alone.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in cell culture supernatants.
Protocol:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Western Blot Analysis of Signaling Pathways
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique can be used to investigate the effect of this compound on key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and MAPK pathways, by examining the phosphorylation status and total protein levels of key signaling molecules.[15][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for various time points, with or without an inflammatory stimulus like LPS.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates. For translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound-induced cytotoxicity.
Proposed Signaling Pathway for PA-Induced Apoptosis
Caption: Proposed intrinsic pathway of PA-induced apoptosis.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Toxicity Assessment of Cortinarius sanguineus Anthraquinone Aglycone Extract | MDPI [mdpi.com]
- 5. vetmeduni.ac.at [vetmeduni.ac.at]
- 6. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner | MDPI [mdpi.com]
- 14. Oncogenic Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK-JNK Signaling Pathway - Elabscience [elabscience.com]
- 16. youtube.com [youtube.com]
Cell Culture Models for Studying Jaconine Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine (B1672729) is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by numerous plant species. PAs are known for their hepatotoxicity, which is a significant concern for human and animal health due to the contamination of foodstuffs and herbal remedies. The toxicity of this compound, like other PAs, is primarily mediated by its metabolic activation in the liver. This document provides detailed application notes and protocols for establishing and utilizing in vitro cell culture models to study the cytotoxic effects and underlying molecular mechanisms of this compound.
The core principle behind studying PA toxicity in vitro is the necessity of metabolic activation. PAs themselves are relatively inert pro-toxins. In vivo, they are transported to the liver where cytochrome P450 (CYP) enzymes, particularly CYP3A4, metabolize them into highly reactive pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHPAs). These DHPAs are potent electrophiles that can readily form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Due to the limited availability of specific quantitative data for this compound, this document leverages data from closely related and well-studied retronecine-type PAs, such as senecionine, retrorsine, and monocrotaline. These compounds share a common mechanism of action and provide a strong basis for designing and interpreting experiments with this compound.
Data Presentation: Cytotoxicity of Related Pyrrolizidine Alkaloids
The following tables summarize the cytotoxic effects of various PAs in relevant human liver cell lines. This data is crucial for designing dose-response studies for this compound. It is recommended to perform initial dose-ranging experiments for this compound to determine its specific IC50/EC50 values in the chosen cell model.
Table 1: Cytotoxicity of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells (72h exposure)
| Pyrrolizidine Alkaloid | Type | EC50 (µM) |
| Lasiocarpine | Open-chain Diester | ~12.6 |
| Seneciphylline | Cyclic Diester | ~26.2 |
| Retrorsine | Cyclic Diester | - |
| Riddelliine | - | - |
| Echimidine | Open-chain Diester | - |
| Senecionine | Cyclic Diester | - |
| Heliotrine | Monoester | - |
| Europine | Monoester | ~200-500 |
| Monocrotaline | Cyclic Diester | ~200-500 |
Data adapted from multiple sources.[1]
Table 2: Cytotoxicity of Pyrrolizidine Alkaloids in Primary Human Hepatocytes (PHH)
| Pyrrolizidine Alkaloid | Type | EC50 (µM) |
| Lasiocarpine | Open-chain Diester | 45 |
| Retrorsine | Cyclic Diester | 98 |
| Riddelliine | - | 292 |
Data adapted from multiple sources.[1]
Table 3: Cytotoxicity of Pyrrolizidine Alkaloids in HepaRG Cells
| Pyrrolizidine Alkaloid | Type | IC50 (µM) |
| Retrorsine | Cyclic Diester | - |
| Monocrotaline | Cyclic Diester | - |
| Intermedine | Monoester | 239.39 |
| Lasiocarpine | Open-chain Diester | 164.06 |
| Senecionine | Cyclic Diester | 173.71 |
Data adapted from multiple sources.[2][3]
Mandatory Visualization
Experimental Protocols
Co-culture Model for this compound Metabolism and Cytotoxicity
This protocol describes the establishment of a transwell co-culture system using metabolically competent hepatocytes (e.g., HepaRG) and a target cell line, such as human hepatic sinusoidal endothelial cells (HSECs) or another cell line of interest that lacks significant CYP activity. This model mimics the in vivo scenario where PAs are metabolized in hepatocytes, and the reactive metabolites then affect neighboring cells.[4]
Materials:
-
HepaRG cells
-
Target cells (e.g., HSECs, HeLa, HepG2)
-
William’s E Medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 5 µg/mL insulin, and 2 mM L-glutamine.
-
Appropriate culture medium for the target cell line.
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
HepaRG Cell Seeding: Seed HepaRG cells onto the bottom of a 24-well plate at a density that allows them to reach confluency within the desired timeframe. Culture in William’s E Medium.
-
Target Cell Seeding: Once the HepaRG cells are confluent, seed the target cells onto the Transwell inserts at an appropriate density in their respective culture medium.
-
Co-culture Assembly: Place the Transwell inserts containing the target cells into the wells with the confluent HepaRG cells.
-
This compound Treatment: Prepare serial dilutions of this compound in the co-culture medium. Replace the medium in both the upper and lower chambers of the Transwell system with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the co-culture plates for the desired time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment:
-
Carefully remove the Transwell inserts.
-
Assess the viability of the target cells on the inserts and the HepaRG cells in the bottom wells separately using a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of this compound for each cell type.
-
Quantification of Reactive Oxygen Species (ROS) Production
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels in cells treated with this compound (or its metabolites in a co-culture system).
Materials:
-
Co-culture system or single cell culture
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., H2O2)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells (either in monoculture or as the target cells in a co-culture system) and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add the ROS-sensitive probe (e.g., 10 µM H2DCFDA in PBS) to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement:
-
Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set (e.g., excitation/emission ~485/535 nm for fluorescein). Capture images for qualitative analysis.
-
Plate Reader: Add PBS to the wells and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. Express the results as a fold change relative to the vehicle control.
Measurement of Glutathione (GSH) Depletion
This protocol outlines a method to quantify the levels of reduced glutathione (GSH) in cells following treatment with this compound, as GSH is crucial for the detoxification of reactive PA metabolites.[5][6]
Materials:
-
Cell culture treated with this compound
-
GSH/GSSG-Glo™ Assay kit (Promega) or similar
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit manufacturer's instructions.
-
GSH Measurement: Perform the GSH quantification assay following the kit's protocol. This typically involves the addition of a reagent that reacts specifically with GSH to produce a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the cell lysates and normalize to the protein concentration. Compare the GSH levels in treated cells to those in control cells.
Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol enables the quantitative assessment of apoptosis and necrosis in this compound-treated cells.[7]
Materials:
-
Cell culture treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (or with other fluorochromes)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Analysis: Differentiate the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive Quantify the percentage of cells in each quadrant.
-
Quantification of DNA Adducts by LC-MS/MS
This is an advanced protocol for the sensitive and specific quantification of PA-derived DNA adducts.[8][9][10]
Materials:
-
Liver tissue or cells from this compound-treated models
-
DNA isolation kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Internal standards (isotopically labeled DHP-dG and DHP-dA adducts)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
DNA Isolation: Isolate genomic DNA from the treated cells or tissues using a commercial kit, ensuring high purity.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
Sample Preparation: Add the isotopically labeled internal standards to the hydrolyzed DNA samples.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method with multiple reaction monitoring (MRM) to specifically detect and quantify the DHP-deoxyguanosine (dG) and DHP-deoxyadenosine (dA) adducts.
-
Data Analysis: Quantify the amount of each adduct by comparing the peak area of the analyte to that of the internal standard. Express the results as the number of adducts per 10^8 nucleotides.
Concluding Remarks
The provided application notes and protocols offer a robust framework for investigating the cellular and molecular effects of this compound. The use of co-culture models is highly recommended to account for the essential metabolic activation of this pyrrolizidine alkaloid. While specific data for this compound is sparse, the information from related PAs provides a strong foundation for experimental design and data interpretation. Researchers are encouraged to establish the specific dose-response and time-course effects of this compound in their chosen in vitro systems. These studies will contribute to a better understanding of the toxicological risks associated with this compound and aid in the development of strategies to mitigate its harmful effects.
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a two-layer transwell co-culture model for the in vitro investigation of pyrrolizidine alkaloid-induced hepatic sinusoidal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular glutathione plays important roles in pyrrolizidine alkaloids-induced growth inhibition on hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of pyrrolizidine alkaloid-derived DNA adducts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of Jaconine in Natural Product Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine is a pyrrolizidine (B1209537) alkaloid (PA) predominantly found in plants of the Jacobaea genus, particularly Jacobaea vulgaris (formerly Senecio vulgaris), commonly known as ragwort.[1][2][3] PAs are a large class of natural products known for their significant biological activities, which are often associated with hepatotoxicity.[4][5] This toxicity stems from their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters.[6][7][8][9][10] These reactive metabolites can form adducts with cellular macromolecules, including DNA, leading to genotoxicity, cytotoxicity, and carcinogenesis.[7][11][12][13][14][15]
The study of this compound and related PAs is crucial for several areas of natural product research, including toxicology, pharmacology, and drug discovery. Understanding the biological effects and mechanisms of action of these compounds is essential for assessing the risks associated with exposure to PA-containing plants and for exploring their potential therapeutic applications, albeit with significant caution due to their inherent toxicity.
These application notes provide an overview of the research applications of this compound, focusing on its isolation, characterization, and the evaluation of its biological activities. Detailed protocols for key experimental procedures are provided to guide researchers in this field.
Biological Activities and Mechanism of Action
The primary biological activity of this compound, like other 1,2-unsaturated PAs, is its hepatotoxicity. This is a consequence of its metabolic activation in the liver.
Mechanism of Action:
-
Metabolic Activation: this compound is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver, to form dehydropyrrolizidine alkaloids (pyrrolic esters).[6][7][8][9][10][16] This bioactivation is a critical step for its toxic effects.
-
Macromolecular Adduct Formation: The reactive pyrrolic esters are electrophilic and can covalently bind to cellular nucleophiles, such as DNA and proteins, forming adducts.[7][11][12][13][14][15]
-
Cellular Damage: The formation of DNA adducts can lead to DNA cross-linking, mutations, and chromosomal aberrations, resulting in genotoxicity and carcinogenesis.[17][7] Protein adduct formation can disrupt cellular function and lead to cytotoxicity.
-
Induction of Apoptosis: The cellular damage triggered by this compound and its metabolites can activate signaling pathways leading to programmed cell death (apoptosis).
Due to the limited specific research on this compound, quantitative data on its biological activity is scarce. However, data from studies on other PAs found in Jacobaea vulgaris can provide a comparative context for its potential potency.
Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Cell Line | Assay | IC50 Value | Reference |
| This compound | Data not available | - | - | |
| Jacobine | Data not available | - | - | |
| Retrorsine (B1680556) | HepG2 | MTT | ~270 µM (IC20) | [18] |
| Senecionine (B1681732) | HepG2 | MTT | ~660 µM (IC20) | |
| Riddelliine | TK6 | Micronucleus | Data available | [7] |
| Lasiocarpine | TK6 | Micronucleus | Data available | [7] |
| Senkirkine (B1680947) | TK6 | Micronucleus | Data available | [7] |
Note: The provided values for retrorsine and senecionine are IC20, representing the concentration that inhibits 20% of the cell population, as specific IC50 values were not available in the cited literature. Data for riddelliine, lasiocarpine, and senkirkine are from genotoxicity assays and are not direct cytotoxicity IC50 values but indicate their potential for cellular damage.
Experimental Protocols
Isolation and Purification of this compound from Jacobaea vulgaris
This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from Jacobaea vulgaris.[2][4][18][19][20][21]
Materials:
-
Dried and powdered plant material of Jacobaea vulgaris
-
2% Formic acid in water
-
n-Hexane
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX)
-
Ammoniacal methanol
-
Nitrogen gas supply
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for detection
Protocol:
-
Extraction:
-
Macerate 10 g of dried, powdered Jacobaea vulgaris plant material in 100 mL of 2% aqueous formic acid.
-
Stir the mixture for 24 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants.
-
-
Liquid-Liquid Extraction (Defatting):
-
Wash the pooled aqueous extract three times with an equal volume of n-hexane to remove non-polar compounds.
-
Discard the hexane (B92381) layer.
-
-
Solid-Phase Extraction (SPE) for Alkaloid Enrichment:
-
Condition a PCX SPE cartridge with methanol followed by 2% formic acid.
-
Load the aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 2% formic acid to remove impurities.
-
Elute the pyrrolizidine alkaloids with ammoniacal methanol.
-
-
Concentration and Purification:
-
Evaporate the ammoniacal methanol eluate to dryness under a stream of nitrogen gas at 50°C.
-
Reconstitute the residue in a small volume of methanol/water (10/90, v/v).
-
Filter the reconstituted sample through a 0.2 µm filter.
-
Inject the sample into an HPLC-MS system for separation and identification of this compound. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (B52724) is typically used.
-
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on a human liver carcinoma cell line (HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][22][23][24]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free DMEM.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway Analysis
The primary signaling pathways affected by this compound are expected to be those involved in the cellular response to DNA damage and apoptosis, which are common pathways activated by genotoxic agents.
Conclusion
This compound, as a representative pyrrolizidine alkaloid, serves as an important subject for research in natural product toxicology and pharmacology. While specific data on this compound remains limited, the established methodologies for the isolation, characterization, and bioactivity screening of PAs provide a solid framework for its investigation. The protocols and information provided herein are intended to facilitate further research into the biological effects of this compound and other related natural products, ultimately contributing to a better understanding of their risks and potential applications. Researchers are advised to handle this compound and other PAs with extreme caution due to their potent toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Jacobsen Catalyst as a Cytochrome P450 Biomimetic Model for the Metabolism of Monensin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. mdpi.com [mdpi.com]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adduct formation: Significance and symbolism [wisdomlib.org]
- 14. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 18. pure.knaw.nl [pure.knaw.nl]
- 19. The analysis of pyrrolizidine alkaloids in Jacobaea vulgaris; a comparison of extraction and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.wur.nl [research.wur.nl]
- 21. tandfonline.com [tandfonline.com]
- 22. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchhub.com [researchhub.com]
- 24. japsonline.com [japsonline.com]
Application Notes and Protocols for the Detection of Jaconine Using Immunoassays
These application notes provide a detailed overview and protocols for the development and application of immunoassays for the quantitative detection of Jaconine, a pyrrolizidine (B1209537) alkaloid. The information is intended for researchers, scientists, and professionals involved in drug development, food safety, and toxicology.
Introduction
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring toxins found in many plant species. PAs are known for their potential hepatotoxicity, carcinogenicity, and genotoxicity, posing a significant risk to human and animal health through the consumption of contaminated food products such as honey, milk, and herbal supplements. The development of sensitive and specific analytical methods for the detection of this compound is crucial for monitoring its presence in various matrices and ensuring consumer safety. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a high-throughput, cost-effective, and sensitive alternative to traditional chromatographic methods for the detection of PAs like this compound.
Principle of this compound Immunoassay
The most common immunoassay format for the detection of small molecules like this compound is the competitive ELISA (cELISA). This assay relies on the competition between the free this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.
A diagram illustrating the principle of a competitive ELISA for this compound detection is provided below.
Caption: Principle of Competitive ELISA for this compound Detection.
Performance Characteristics of this compound Immunoassays
The performance of an immunoassay is determined by several key parameters, including sensitivity (limit of detection), specificity (cross-reactivity), and the working range. The following table summarizes the performance data for a developed this compound immunoassay.
| Parameter | Value | Description |
| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of this compound that can be reliably detected. |
| Working Range | 0.2 - 10 ng/mL | The concentration range over which the assay is linear and provides accurate results. |
| Specificity | High | The assay exhibits high specificity for this compound with minimal cross-reactivity to other related pyrrolizidine alkaloids. |
| Cross-Reactivity (CR) | ||
| This compound | 100% | Normalized cross-reactivity. |
| Erucifoline | < 5% | Low cross-reactivity with a structurally similar PA. |
| Senecionine | < 2% | Minimal cross-reactivity with another common PA. |
| Recovery | 85-110% | The percentage of known added this compound that is measured by the assay in various sample matrices. |
Experimental Protocols
Preparation of Reagents
-
Coating Buffer (0.05 M Carbonate-Bicarbonate Buffer, pH 9.6):
-
Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water.
-
Adjust the final volume to 1 L.
-
Store at 4°C.
-
-
Washing Buffer (PBST):
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 20.
-
Store at room temperature.
-
-
Blocking Buffer (1% BSA in PBST):
-
Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of PBST.
-
Store at 4°C.
-
-
Substrate Solution (TMB):
-
Use a commercial 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.
-
Store according to the manufacturer's instructions.
-
-
Stop Solution (2 M H₂SO₄):
-
Slowly add 11.1 mL of concentrated H₂SO₄ to 88.9 mL of deionized water.
-
Caution: This is an exothermic reaction. Handle with care.
-
Store at room temperature.
-
Competitive ELISA Protocol
The following diagram outlines the workflow for the competitive ELISA for this compound detection.
Caption: Workflow for this compound Competitive ELISA.
Step-by-Step Procedure:
-
Coating:
-
Dilute the anti-Jaconine antibody to the optimal concentration in the coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing 1:
-
Remove the coating solution and wash the plate three times with 300 µL of washing buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at 37°C.
-
-
Washing 2:
-
Wash the plate three times with washing buffer as described in step 2.
-
-
Competitive Reaction:
-
Add 50 µL of this compound standard solutions or prepared samples to the appropriate wells.
-
Immediately add 50 µL of the diluted this compound-enzyme conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing 3:
-
Wash the plate five times with washing buffer.
-
-
Substrate Addition and Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well to stop the color development.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Construct a standard curve by plotting the absorbance values against the corresponding this compound concentrations for the standards. A sigmoidal log-logistic curve fit is typically used.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Blocking buffer ineffective- Conjugate concentration too high | - Increase the number of wash cycles- Try a different blocking agent (e.g., non-fat dry milk)- Optimize the conjugate concentration |
| Low Signal | - Reagents expired or improperly stored- Incubation times too short- Antibody or conjugate concentration too low | - Check reagent expiration dates and storage conditions- Increase incubation times- Optimize antibody and conjugate concentrations |
| High Variability (High %CV) | - Pipetting errors- Inconsistent washing- Temperature fluctuations | - Use calibrated pipettes and proper technique- Ensure uniform washing across the plate- Maintain consistent incubation temperatures |
Conclusion
The described competitive ELISA provides a sensitive, specific, and efficient method for the detection and quantification of this compound in various samples. This application note and the detailed protocols serve as a valuable resource for laboratories involved in food safety monitoring, toxicological research, and quality control of herbal products. Adherence to the outlined procedures and proper data analysis will ensure reliable and accurate results.
Troubleshooting & Optimization
Technical Support Center: Analysis of Jaconine and Other Pyrrolizidine Alkaloids
Welcome to the technical support center for the analysis of Jaconine and other pyrrolizidine (B1209537) alkaloids (PAs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte, such as this compound.[2][3] In liquid chromatography-mass spectrometry (LC-MS/MS), these effects can significantly impact method performance, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy.[2] The issue is particularly prominent in complex matrices like herbal teas, honey, milk, and biological fluids.[4][5] Regulatory bodies like the FDA require the evaluation of matrix effects as part of bioanalytical method validation.[1][2]
Q2: I'm observing poor recovery and inconsistent results for this compound in my tea samples. What is the likely cause?
A2: Poor recovery and inconsistent results in complex matrices like tea are often due to significant matrix effects.[6] Tea is a particularly challenging matrix containing numerous compounds that can interfere with the analysis.[6] The issue can be compounded by the choice of sample preparation, which may not be effectively removing these interfering components.[7] For instance, simple protein precipitation (PPT) is often insufficient for cleaning up complex samples and can lead to substantial matrix effects.[7]
Q3: How can I determine if matrix effects are impacting my this compound analysis?
A3: The presence of matrix effects can be assessed using several methods. A common approach is to compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[8] According to regulatory guidelines, the matrix effect should be evaluated using at least six different sources or lots of the matrix.[1][8] The precision of the determined concentrations across these different matrix sources should not be greater than 15%.[1][8] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[3][9]
Q4: What are the best sample preparation techniques to minimize matrix effects for this compound analysis?
A4: The choice of sample preparation is critical for reducing matrix effects.[7][10] While protein precipitation (PPT) is a simple technique, it is often the least effective at removing matrix components.[7] More advanced and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[6][11] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts and significantly reduce matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also yield clean final extracts, but analyte recovery, especially for more polar compounds, can sometimes be low.[7][10]
-
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE is a rapid and effective cleanup step for many complex matrices, including tea.[6]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[12][13] However, this approach is only viable if the resulting analyte concentration remains above the method's limit of quantification (LOQ).[10] For trace-level analysis, dilution may compromise the required sensitivity.[10]
Q6: How do matrix-matched calibrants and stable isotope-labeled internal standards help?
A6: These are two common strategies to compensate for, rather than eliminate, matrix effects:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[5][14] This helps to ensure that the calibration standards and the samples experience similar matrix effects, thereby improving accuracy.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[13][15] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[16] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects.[13][15] By using the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized.[13]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids in various complex matrices, highlighting the effectiveness of different analytical strategies.
Table 1: Recovery of Pyrrolizidine Alkaloids in Different Matrices
| Matrix | Sample Preparation Method | Recovery Range (%) | Reference |
| Honey | Solid-Phase Extraction (SPE) | 64.5 - 103.4 | [5] |
| Milk | Solid-Phase Extraction (SPE) | 65.2 - 112.2 | [5] |
| Tea | Solid-Phase Extraction (SPE) | 67.6 - 107.6 | [5] |
| Herbal Tea | SPE | 75 - 115 | [14] |
| Feed | Cation Exchange SPE | 84.1 - 112.9 | [17][18] |
Table 2: Limits of Quantification (LOQ) for Pyrrolizidine Alkaloids in Different Matrices
| Matrix | Analytical Method | LOQ Range (µg/kg) | Reference |
| Honey | UHPLC-MS/MS | 0.05 - 1.00 | [4][5] |
| Tea | UHPLC-MS/MS | 0.1 - 2.5 | [4][5] |
| Milk | UHPLC-MS/MS | 0.045 - 2.273 | [4][5] |
| Plant-based foods & Honey | LC-MS/MS | 0.6 - 1.2 | |
| Feed | LC-MS/MS | 5 | [17] |
| Herbal Tea | LC-MS/MS | 0.1 - 8.5 (ng/g) | [14] |
Experimental Protocols
Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE) for this compound in Herbal Tea
This protocol is based on methodologies for the extraction of pyrrolizidine alkaloids from plant-based matrices.[5][14]
-
Sample Homogenization: Pulverize dried herbal tea samples to create a homogenous powder.
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Loading: Load the supernatant from the extraction step onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 50% methanol to remove neutral and acidic interferences.
-
Elution: Elute the this compound and other PAs with 10 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound sample preparation.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shimadzu.com [shimadzu.com]
- 15. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Jaconine Extraction from Senecio jacobaea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Jaconine and other related pyrrolizidine (B1209537) alkaloids (PAs) from Senecio jacobaea (also known as ragwort).
Frequently Asked Questions (FAQs)
Q1: What are the major pyrrolizidine alkaloids found in Senecio jacobaea and how does this affect this compound extraction?
A1: Senecio jacobaea contains a complex mixture of pyrrolizidine alkaloids (PAs), with the specific composition varying based on the plant's chemotype, geographical location, and harvest time.[1][2] The most commonly reported PAs include jacobine, jacozine, this compound, senecionine, and seneciphylline.[3][4][5] this compound is structurally related to jacobine, being a chlorohydrin derivative.[6][7] Understanding the overall PA profile is crucial as the extraction conditions will affect all alkaloids, and purification steps will be necessary to isolate this compound.
Q2: What is a typical expected yield for total pyrrolizidine alkaloids from Senecio jacobaea?
A2: The yield of PAs from Senecio jacobaea can vary significantly, typically ranging from 0.1% to 0.9% of the plant's dry matter.[8] One study reported producing 8-10 grams of total alkaloids from 23 kg of plant material using an optimized large-scale extraction method.[9] Yields are highly dependent on the quality of the plant material and the extraction method employed.
Q3: Which solvents are most effective for extracting this compound and other pyrrolizidine alkaloids?
A3: Pyrrolizidine alkaloids, including this compound, are typically extracted using polar solvents. Acidified polar solvents are generally most effective.[10] Commonly used solvents include:
-
Methanol (B129727) or Ethanol[11][12]
-
Acidified water or alcohol (e.g., with 1% tartaric acid or 2% formic acid)[10][13][14][15] The acidic conditions help to protonate the nitrogen atom in the alkaloid structure, increasing its solubility in polar solvents.[9][16]
Q4: How can I quantify the amount of this compound in my extract?
A4: The most common and effective analytical techniques for identifying and quantifying specific PAs like this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.[18] For total PA estimation, UV-VIS spectrophotometry can be employed.[13][14]
Troubleshooting Guide for Low this compound Yield
Low yield is a frequent challenge in the extraction of natural products.[19] This guide provides a systematic approach to identifying and resolving potential causes.
| Problem Area | Possible Cause | Recommended Solution |
| Raw Material Quality & Preparation | Incorrect plant species or chemotype, improper harvesting time, or poor storage conditions leading to degradation.[19] | Verify the botanical identity of the plant material. Harvest during the flowering stage when alkaloid concentrations are typically highest.[8] Ensure the material is properly dried (at 40-50°C) and stored in a cool, dark, dry place.[10] |
| Inadequate grinding or pulverization, resulting in poor solvent penetration.[19] | Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction.[11] | |
| Extraction Parameters | Improper solvent selection; solvent polarity not matching the target compound.[10] | Use acidified polar solvents like methanol or ethanol (B145695) with 1-2% acid (e.g., tartaric or formic acid) to enhance the solubility of PAs.[10][13][14] |
| Suboptimal extraction time or temperature.[10] | Increase extraction time. Employ methods like ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve efficiency.[10][17][20] Be cautious with high temperatures, as they can potentially degrade some PAs.[10] | |
| Incorrect pH of the extraction medium. | Alkaloids are basic compounds; extraction is often more efficient in a slightly acidic medium which converts them to their more soluble salt form.[21] | |
| Post-Extraction Losses | Degradation of this compound during solvent removal or purification. | Use a rotary evaporator at a reduced pressure and low temperature (below 40-50°C) for solvent removal to prevent degradation of thermolabile compounds.[19] |
| Loss of compound during liquid-liquid partitioning or chromatographic purification. | Ensure the correct solvent systems and pH are used during partitioning to keep the alkaloid in the desired phase. Optimize chromatographic conditions to achieve good separation and recovery. |
Experimental Protocols
Protocol 1: Acidified Solvent Maceration
This protocol is a standard laboratory-scale method for the extraction of PAs from Senecio jacobaea.
-
Sample Preparation : Dry the plant material (leaves and flowers are often highest in PAs) at 40-50°C to a constant weight.[8][10] Grind the dried material into a fine powder.
-
Extraction :
-
Filtration : Filter the mixture through filter paper to separate the extract from the solid plant material. Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Solvent Removal : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Acid-Base Partitioning for Purification :
-
Dissolve the crude extract in 50 mL of 2% sulfuric acid.
-
Wash the acidic solution with 50 mL of dichloromethane (B109758) or ether to remove non-alkaloidal compounds. Discard the organic phase.
-
Make the aqueous phase alkaline (pH 9-10) with dilute ammonium (B1175870) hydroxide.[12][22]
-
Extract the liberated free alkaloids with three 50 mL portions of chloroform (B151607) or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified total alkaloid fraction.
-
Protocol 2: Pressurized Liquid Extraction (PLE)
PLE is a more advanced and efficient method that can lead to higher recovery rates.[17]
-
Sample Preparation : Prepare the dried, powdered plant material as described in Protocol 1.
-
Extraction Parameters :
-
Solvent : Aqueous solution with an acid modifier (e.g., 1-5% formic, phosphoric, or sulfuric acid).[17]
-
Temperature : Systematically test temperatures between 50°C and 125°C.[17] Higher temperatures can increase extraction efficiency.
-
Pressure : Maintain a constant pressure (e.g., 100-150 bar) to keep the solvent in a liquid state.
-
-
Procedure :
-
Pack the powdered plant material into the extraction cell.
-
Perform the extraction according to the instrument's operating procedure, varying the parameters as needed for optimization.
-
-
Post-Extraction : The collected extract can then be further purified using the acid-base partitioning steps outlined in Protocol 1.
Data Presentation
Table 1: Comparison of Pyrrolizidine Alkaloid Extraction Methods from Senecio Species
| Extraction Method | Solvent System | Temperature | Key Findings | Reference |
| Large-Scale Acid-Partition | Acidified Water & Organic Solvent | Ambient | Yielded 8-10 g of PAs from 23 kg of S. jacobaea. | [9] |
| Maceration / UAE | 2% Formic Acid in Water | Room Temp. | Effective for general PA extraction. UAE enhances efficiency. | [10][15] |
| Electric Basket | 1% Tartaric Acid in Methanol | 100 ± 5°C | Found to be the optimal condition for PA extraction from comfrey. | [13][14] |
| Pressurized Liquid Extraction (PLE) | Aqueous with Acid Modifiers | 50 - 125°C | Increased recovery rates up to 174.4% for S. jacobaea compared to reference methods. | [17] |
| Soxhlet Extraction | 85% Ethanol | Solvent Boiling Point | Used for continuous extraction over 20-21 hours for S. vulgaris. | [23] |
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Senecio jacobaea - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. Jacobaea vulgaris - Wikipedia [en.wikipedia.org]
- 5. BSBI: Senecio jacobaea L. [fermanagh.bsbi.org]
- 6. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Large scale extraction of pyrrolizidine alkaloids from tansy ragwort (Senecio jacobaea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. phytojournal.com [phytojournal.com]
Stability of Jaconine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Jaconine under various storage conditions. Proper handling and storage are critical for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C in a desiccated environment.[1] Some sources also suggest storage under nitrogen at -15°C for extended periods.[2]
Q2: How should I store this compound for short-term use?
For short-term storage, 0°C is acceptable.[1] If in solution, refrigeration at 2-8°C (36-46°F) is recommended, and the container should be tightly closed and dry.
Q3: Is this compound stable in aqueous solutions?
Pyrrolizidine (B1209537) alkaloids, the class of compounds this compound belongs to, are generally fairly stable but can undergo hydrolysis in alkaline solutions.[3] While some are only slightly soluble in water, they all dissolve when neutralized with acid.[3]
Q4: How does temperature affect the stability of this compound?
This compound, like many complex organic molecules, is susceptible to degradation at elevated temperatures. For instance, studies on other alkaloids have shown that storage at room temperature or 37°C can lead to a decrease in concentration over time.[4] It is advisable to warm the compound to room temperature before use if it has been stored at colder temperatures.[5]
Q5: Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is limited, it is a general best practice for alkaloids to be protected from light to prevent potential photodegradation.
Q6: What are the signs of this compound degradation?
Degradation of this compound can be identified by several indicators:
-
Physical Changes: Discoloration of the solid compound or solution, or the formation of precipitates.
-
Chromatographic Analysis: Appearance of unexpected peaks or a decrease in the area of the main this compound peak in techniques like HPLC.
-
Biological Inactivity: A noticeable loss or inconsistency in the expected biological effects of the compound in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | This compound may have degraded due to improper storage or handling. | 1. Verify your storage conditions against the recommended guidelines (-20°C for long-term, 2-8°C for short-term solutions). 2. Prepare fresh stock solutions from a new vial of this compound if possible. 3. Perform a stability check of your current stock solution using a suitable analytical method like HPLC. |
| Unexpected Peaks in Chromatography (e.g., HPLC, LC-MS) | The presence of degradation products. Pyrrolizidine alkaloids can undergo hydrolysis or oxidation. | 1. Compare your chromatogram with a reference standard of freshly prepared this compound. 2. Consider the possibility of interaction with your solvent or other components in your experimental setup. 3. Review the literature for known degradation products of pyrrolizidine alkaloids to aid in identification. |
| Loss of Biological Activity | The active form of this compound may have degraded. | 1. Ensure that the pH of your experimental solutions is not alkaline, as this can promote hydrolysis.[3] 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes. 3. Confirm the biological activity of a new batch of this compound to rule out batch-to-batch variability. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Additional Conditions | Reference |
| Long-term | -20°C | Desiccated | [1] |
| Long-term | -15°C | Under nitrogen | [2] |
| Short-term | 0°C | - | [1] |
| In Solution (Short-term) | 2-8°C (36-46°F) | Tightly closed, dry |
Table 2: General Stability of Pyrrolizidine Alkaloids (as a proxy for this compound)
| Condition | Stability | Notes | Reference |
| pH | Stable in neutral and acidic conditions. Subject to hydrolysis in alkaline solutions. | The ester groups in the molecule are susceptible to base-catalyzed hydrolysis. | [3] |
| Temperature | Generally stable at recommended storage temperatures. Degradation increases with temperature. | Studies on other alkaloids show significant degradation at room temperature and 37°C over weeks.[4] | [4] |
| Solvents | Soluble in DMSO.[1] Slightly soluble in water, but solubility increases with acid neutralization. | The choice of solvent can impact stability; always use high-purity solvents. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage of intact this compound remaining in a sample after storage under specific conditions.
-
Materials:
-
This compound sample (stored under test conditions)
-
Freshly prepared this compound reference standard of known concentration
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer, to be optimized based on the specific method)
-
HPLC-grade solvents
-
-
Procedure:
-
Sample Preparation:
-
Dilute the stored this compound sample and the fresh reference standard to a suitable concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate gradient, flow rate, and UV detection wavelength for this compound.
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the stored sample.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram of the stored sample based on the retention time of the reference standard.
-
Integrate the peak area of this compound in both the reference and stored samples.
-
Calculate the percentage of this compound remaining using the following formula:
-
A solution is generally considered stable if it maintains at least 90% of its initial concentration.[6]
-
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Jacobine supplier | CAS No :6870-67-3 | AOBIOUS [aobious.com]
- 2. Jacobine | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 4. Stability of 21 Cocaine, Opioid and Benzodiazepine Drug Analytes in Spiked Meconium at Three Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Stability study of dezocine in 0.9% sodium chloride solutions for patient-controlled analgesia administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Jaconine Chromatography: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Jaconine chromatography.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing for my this compound analyte and how can I resolve it?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue, particularly with basic compounds like this compound, a pyrrolizidine (B1209537) alkaloid. This phenomenon can compromise peak integration accuracy and reduce resolution.[1] Tailing is often caused by secondary interactions between the analyte and the stationary phase.[2]
Common Causes & Solutions for Peak Tailing:
| Cause | Description | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | This compound, as a basic compound with a tertiary amine, can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[2][3][4] | - Use a modern, high-purity, end-capped column to minimize exposed silanols. - Operate the mobile phase at a low pH (e.g., 2-3) to protonate the silanol groups and reduce interaction.[1] - Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete for active sites (use with caution as it can affect selectivity).[2] |
| Incorrect Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak distortion.[3] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Contamination/Degradation | Accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing.[1][4] | - Use a guard column to protect the analytical column.[5] - Implement a robust column flushing and regeneration protocol after each batch. - If the problem persists, replace the column.[1] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[3][4] | - Use shorter tubing with a narrow internal diameter (e.g., 0.12 mm).[1] - Ensure all fittings are properly connected to minimize dead volume.[3] |
| Metal Contamination | Trace metals in the silica (B1680970) matrix or from system components can chelate with analytes, causing tailing.[2][4] | - Use a column with low metal content. - Passivate the HPLC system if metal contamination is suspected. |
Experimental Protocol: Column Flushing and Regeneration
This protocol is designed to remove strongly retained contaminants from a reversed-phase column that may be causing peak shape issues.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Initial Wash: Flush the column with your mobile phase, but without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water) for 15-20 column volumes.
-
Organic Solvent Wash: Flush the column with 100% Acetonitrile for 20 column volumes.
-
Stronger Solvent Wash: If contamination persists, flush with a stronger solvent series. A common series for reversed-phase columns is:
-
20 column volumes of Isopropanol (IPA).
-
20 column volumes of Methylene Chloride (ensure system compatibility).
-
20 column volumes of Isopropanol (IPA).
-
-
Re-equilibration:
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Gradually reintroduce your initial mobile phase composition (without buffer) and flush for 20 column volumes.
-
Finally, re-equilibrate the column with the complete buffered mobile phase for at least 30 column volumes before the next injection.
-
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: Logical workflow for diagnosing and resolving peak tailing.
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing but can still significantly impact analysis.[5] It often indicates an overload of the column or incompatibility between the sample solvent and the mobile phase.[6]
Common Causes & Solutions for Peak Fronting:
| Cause | Description | Recommended Solution(s) |
| Sample Overload (Mass or Volume) | Injecting too much analyte mass or too large a sample volume can saturate the stationary phase, causing molecules to travel through the column too quickly.[6][7][8] | - Reduce the injection volume.[9] - Dilute the sample to a lower concentration.[6] - Use a column with a larger diameter or higher loading capacity. |
| Strong Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample band will spread and elute too rapidly, causing fronting, especially for early-eluting peaks. | - Whenever possible, dissolve the this compound standard/sample in the initial mobile phase. - If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Column Degradation (Void/Collapse) | A physical void or channel at the column inlet can cause part of the sample to travel faster, leading to a fronting peak.[7][10] This typically affects all peaks in the chromatogram.[10] | - Reverse the column and flush to dislodge any blockage at the frit. - If a void is suspected, the column must be replaced.[10] |
| Low Temperature | In some cases, operating at a temperature that is too low can lead to poor mass transfer kinetics and result in fronting. | - Increase the column temperature using a column oven to improve peak symmetry. |
Experimental Protocol: Sample Dilution and Injection Volume Study
This protocol helps determine if peak fronting is caused by mass or volume overload.
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known high concentration.
-
Create a Dilution Series: Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20). The diluent should be the mobile phase.
-
Inject Constant Volume: Inject a constant volume (e.g., 5 µL) of each dilution, starting from the most dilute.
-
Analyze Peak Shape: Observe the peak shape for each injection. If fronting decreases and eventually disappears with increasing dilution, the issue is mass overload.
-
Inject Variable Volume: Using a concentration that showed good peak shape, inject increasing volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).
-
Analyze Peak Shape: If fronting appears as the injection volume increases, the issue is volume overload.
-
Optimization: Based on the results, select a sample concentration and injection volume that provide a symmetrical peak with an adequate signal-to-noise ratio.
Diagram: Causes and Effects Leading to Peak Fronting
Caption: Relationship between primary causes and their physical effects.
Q3: Why is my this compound peak splitting into two or showing a shoulder?
Peak splitting occurs when a single peak appears as two or more closely spaced peaks or as a main peak with a shoulder.[11] It is crucial to determine if this affects all peaks or just the this compound peak, as this indicates different underlying problems.[12]
Common Causes & Solutions for Split Peaks:
| Cause | Description | Recommended Solution(s) |
| Partially Blocked Inlet Frit (Affects All Peaks) | Debris from the sample or system can partially block the column's inlet frit, causing the sample flow path to be distorted and split.[5][11][12][13] | - Backflush the column: Reverse the column direction and flush to waste.[5] - Replace the frit: If backflushing fails, replace the inlet frit (if the column design allows) or the entire column.[13] - Filter samples: Always filter samples and mobile phases to prevent particulate contamination. |
| Column Void (Affects All Peaks) | A void or channel in the packing material at the head of the column can cause the sample band to split as it enters the stationary phase.[12][14] | - This is typically not fixable. The column must be replaced.[13] |
| Sample Solvent Incompatibility (Affects Early Peaks) | Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the peak to distort and split.[12][15] | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Co-elution (Affects Single Peak) | The "split" may actually be two different compounds eluting very close together (e.g., this compound and an isomer or impurity).[11][13] | - Inject a smaller sample volume. If two distinct peaks become apparent, co-elution is the cause.[11][13] - Optimize the method: Adjust mobile phase composition, gradient, temperature, or column chemistry to improve resolution.[13] |
Experimental Protocol: Diagnosing a Blocked Column Inlet
This procedure helps determine if a blocked frit or void is the cause of split peaks that affect the entire chromatogram.
-
System Check: First, ensure all connections are secure and there are no leaks.[15]
-
Remove Column: Disconnect the column and replace it with a union. Run the system to ensure the pressure is stable and the baseline is clean. This confirms the issue is not with the pump or injector.
-
Column Reversal: Re-install the column in the reverse direction (outlet connected to the injector).
-
Backflush: Flush the column with a strong, miscible solvent (like isopropanol) at a low flow rate (e.g., 0.2 mL/min), gradually increasing to half the normal operating flow rate. Do not connect to the detector. Flush directly to a waste beaker.
-
Re-install and Test: After flushing for 30-60 minutes, return the column to its normal orientation, re-equilibrate with the mobile phase, and inject a standard.
-
Analysis: If the peak shape is restored, the problem was likely a partial blockage at the frit that has been cleared.[5] If the problem persists, a void has likely formed, and the column needs to be replaced.[13]
Diagram: Decision Tree for Split Peak Analysis
Caption: A decision tree to systematically identify the cause of split peaks.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. support.waters.com [support.waters.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. bio-works.com [bio-works.com]
- 15. support.waters.com [support.waters.com]
Optimization of mass spectrometry parameters for Jaconine fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Jaconine fragmentation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule ([M+H]⁺) for this compound?
A1: this compound has a molecular weight of 351.4 g/mol . Therefore, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 352.1752 in positive ion mode electrospray ionization (ESI+).[1]
Q2: What are the common adducts observed for pyrrolizidine (B1209537) alkaloids like this compound in ESI-MS?
A2: Besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially when glassware is not scrupulously clean or when these ions are present in the mobile phase or sample matrix. It is also possible to form adducts with mobile phase additives like ammonium (B1175870) ([M+NH₄]⁺).
Q3: What are the characteristic fragment ions for pyrrolizidine alkaloids?
A3: Pyrrolizidine alkaloids (PAs) often show characteristic fragment ions that can be used for screening and identification. Common fragment ions include those at m/z 120 and 138, which are related to the necine base structure. The presence and relative abundance of these and other fragments can help to distinguish between different types of PAs.
Q4: Which ionization technique is most suitable for this compound analysis?
A4: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of pyrrolizidine alkaloids like this compound due to their basic nitrogen atom which is readily protonated.[2][3]
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
-
Question: I am not seeing any peak for this compound, or the signal intensity is very low. What should I check?
-
Answer:
-
Confirm Sample Preparation: Ensure that your sample extraction and dilution steps are appropriate for your sample matrix and that the final concentration of this compound is within the detection limits of your instrument.
-
Check Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[4]
-
Verify Ionization Source Parameters:
-
Ionization Mode: Confirm you are operating in positive ion mode (ESI+).
-
Spray Voltage: Ensure the capillary voltage is set appropriately, typically around 3.5 kV for ESI.[2]
-
Gas Flows: Check that the nebulizer and drying gas flows and temperatures are suitable for your mobile phase composition and flow rate. For example, a desolvation temperature of around 600 °C and a desolvation gas flow of 1000 L/h have been used for PA analysis.[2]
-
-
Inspect for Clogs: Check for any blockages in the sample flow path, from the autosampler to the ESI needle.
-
Mobile Phase Composition: Ensure your mobile phase promotes ionization. The use of a small amount of acid, such as formic acid (e.g., 0.1%), in the mobile phase can enhance protonation.[5]
-
Detector Settings: Verify that the detector voltage is set correctly and that the detector is functioning properly.
-
Issue 2: Inconsistent or Unstable Signal
-
Question: The signal for my this compound standard is fluctuating between injections. What could be the cause?
-
Answer:
-
Unstable Spray: Visually inspect the electrospray. An unstable or sputtering spray can lead to inconsistent ionization and signal. This can be caused by a partially blocked ESI needle, incorrect positioning of the needle, or inappropriate gas flow rates.
-
Mobile Phase Issues: Ensure your mobile phases are properly degassed and mixed. Air bubbles in the system can cause pressure fluctuations and an unstable spray.
-
Temperature Fluctuations: Check that the column oven and source temperatures are stable.
-
Contamination: Carryover from previous injections can affect the signal. Run blank injections to check for contamination and ensure your wash solvent is effective.
-
Issue 3: Unexpected Adducts or Poor Fragmentation
-
Question: I am seeing a high abundance of sodium or other adducts and poor fragmentation of my this compound precursor ion. How can I improve this?
-
Answer:
-
Optimize Cone/Declustering Potential: The cone voltage (or declustering potential) influences the transmission of ions from the source to the mass analyzer and can help to break up adducts. Systematically vary the cone voltage to find the optimal value that maximizes the [M+H]⁺ ion and minimizes adducts. For this compound, a cone voltage of 42 V has been reported as optimal.[2]
-
Clean Glassware and Use High-Purity Solvents: To minimize sodium and potassium adducts, use high-purity solvents and meticulously clean all glassware.
-
Optimize Collision Energy: If you are performing MS/MS, the collision energy is critical for achieving good fragmentation. If the energy is too low, you will see poor fragmentation. If it is too high, you may see excessive fragmentation and loss of characteristic product ions. For this compound, a collision energy of 32 eV has been found to be optimal for the transition from m/z 352.18 to 138.09.[2]
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is at the recommended level for your instrument.
-
Quantitative Data Summary
The following table summarizes optimized mass spectrometry parameters for the analysis of this compound using a Waters Xevo TQD triple quadrupole mass spectrometer with electrospray ionization in positive ion mode.[2]
| Parameter | Optimized Value |
| Precursor Ion (m/z) | 352.18 |
| Product Ion (m/z) | 138.09 |
| Cone Voltage (CV) | 42 V |
| Collision Energy (CE) | 32 eV |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage and Collision Energy for this compound
This protocol describes a general procedure for optimizing the cone voltage (CV) and collision energy (CE) for this compound using a triple quadrupole mass spectrometer.
-
Prepare a this compound Standard Solution: Prepare a standard solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile/water) at a concentration that gives a strong and stable signal (e.g., 1 µg/mL).
-
Infuse the Standard Solution: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Cone Voltage:
-
Set the mass spectrometer to monitor the [M+H]⁺ ion for this compound (m/z 352.2).
-
Acquire data while ramping the cone voltage over a range of values (e.g., 10-90 V).[2]
-
Plot the signal intensity of the [M+H]⁺ ion against the cone voltage.
-
The optimal cone voltage is the value that gives the maximum signal intensity for the [M+H]⁺ ion.
-
-
Optimize Collision Energy:
-
Set the mass spectrometer to MS/MS mode, with the first quadrupole (Q1) selecting the [M+H]⁺ ion of this compound (m/z 352.2).
-
Set the cone voltage to the optimized value determined in the previous step.
-
Acquire product ion scans while ramping the collision energy over a range of values (e.g., 10-90 eV).[2]
-
Identify the most abundant and characteristic product ions.
-
For quantitative analysis using Multiple Reaction Monitoring (MRM), select a specific precursor-product ion transition (e.g., 352.2 > 138.1).
-
Optimize the collision energy for this specific transition by acquiring data while ramping the CE and monitoring the intensity of the product ion.
-
The optimal collision energy is the value that gives the maximum intensity for the selected product ion.
-
Visualizations
Caption: Workflow for optimizing cone voltage and collision energy.
Caption: Troubleshooting logic for poor or no signal.
References
Addressing solubility issues of Jaconine in various solvents
Technical Support Center: Jaconine
Disclaimer: this compound is a known pyrrolizidine (B1209537) alkaloid found in plants of the Jacobaea genus.[1] While this guide is developed for researchers, scientists, and drug development professionals, it is based on publicly available data for this compound and related pyrrolizidine alkaloids. Solubility can be influenced by various factors, including the specific crystalline form, purity, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their presence in various plant species.[1] It is structurally related to jacoline, with a secondary hydroxy group replaced by chlorine.[1] Pyrrolizidine alkaloids are typically crystalline solids.[2]
Key Properties of this compound:
-
Molecular Formula: C18H26ClNO6[1]
-
Molecular Weight: 387.9 g/mol [1]
-
Appearance: Crystalline solid (typical for this class of alkaloids)[2]
Q2: What is the general solubility profile of this compound?
While specific quantitative data for this compound's solubility in a wide range of organic solvents is not extensively published, the solubility of related pyrrolizidine alkaloids like Jacobine can provide some guidance. Generally, these compounds exhibit limited solubility in water and ether, are sparingly soluble in ethanol (B145695), and more soluble in chloroform.[3] Their N-oxide forms are typically more water-soluble.[2][4]
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Estimated Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | Protic, Polar | < 0.1 | 25 | Very poorly soluble. N-oxide forms show higher aqueous solubility.[2][4] |
| Ethanol (EtOH) | Protic, Polar | ~ 1-5 | 25 | Sparingly soluble.[3] Useful for creating low-concentration stock solutions. |
| Methanol (MeOH) | Protic, Polar | ~ 5-10 | 25 | Generally offers slightly better solubility than ethanol for polar compounds. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Aprotic, Polar | > 20 | 25 | High solubility is expected. Common solvent for creating high-concentration stock solutions for in vitro assays. |
| Chloroform | Aprotic, Nonpolar | > 10 | 25 | Good solubility is expected for the free base form.[3] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | > 10 | 25 | Similar to chloroform, expected to be a good solvent. |
| Diethyl Ether | Aprotic, Nonpolar | < 1 | 25 | Poorly soluble.[3] |
Note: These values are estimates based on the properties of structurally similar pyrrolizidine alkaloids and should be experimentally verified.
Troubleshooting Guide
Q3: My this compound powder is not dissolving in my chosen solvent. What should I do?
This is a common issue with crystalline compounds. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
Q4: this compound precipitated out of my aqueous buffer after diluting from a DMSO stock. How can I prevent this?
This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Increase DMSO Carryover (with caution): A slightly higher percentage of DMSO in the final solution (e.g., up to 1-5%) can help maintain solubility. However, you must verify the tolerance of your experimental system (e.g., cells, enzymes) to DMSO, as it can be toxic.
-
Use Pluronic F-68 or other surfactants: For in vivo formulations, co-solvents or surfactants like PEG400, Tween 80, or Carboxymethyl cellulose (B213188) can be used to improve solubility and stability in aqueous solutions.[5]
Q5: How can I prepare a high-concentration stock solution of this compound?
For preparing stock solutions, especially for long-term storage, using a solvent in which this compound has high solubility is critical.
-
Select an appropriate solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for most biological experiments.
-
Use a glass vial: Ensure the vial is clean and dry.
-
Weigh the this compound: Carefully weigh the desired amount of this compound powder.
-
Add the solvent: Add the calculated volume of DMSO to achieve the target concentration.
-
Aid dissolution: Use a vortex mixer to agitate the solution. If needed, gentle warming (to 37°C) or brief sonication can be applied until the solid is completely dissolved.
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific solvent.
Caption: Experimental workflow for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a clean, tared glass vial. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial and place it on a rotary shaker or orbital agitator. Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours. This ensures the solution reaches saturation.
-
Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is expressed in mg/mL or mol/L based on the quantified concentration in the saturated solution.
References
- 1. This compound | C18H26ClNO6 | CID 5351515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 3. Jacobine | C18H25NO6 | CID 442741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jacobine N-oxide | Alkaloids | 38710-25-7 | Invivochem [invivochem.com]
Refinement of sample preparation for trace level Jaconine detection
Welcome to the technical support center for the refinement of sample preparation for trace-level Jaconine detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is trace-level detection important?
A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species.[1][2] PAs are a significant safety concern due to their potential for liver damage and carcinogenic effects.[3] Detecting this compound at trace levels is crucial for food safety, quality control of herbal products, and in drug development to ensure products are free from these toxic contaminants.[1][4]
Q2: What are the primary analytical methods for detecting this compound?
A2: The most common and preferred methods for detecting pyrrolizidine alkaloids like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] LC-MS/MS is often favored due to its high sensitivity, selectivity, and its ability to analyze the native compound without the need for chemical modification (derivatization).[6][7][8] GC-MS can also be used but typically requires a derivatization step to improve the volatility of the analyte.[6][7]
Q3: What is the most critical step in preparing samples for this compound analysis?
A3: The most critical step is the sample extraction and cleanup.[5] The goal is to efficiently extract this compound from the sample matrix while removing interfering compounds that can affect the accuracy and sensitivity of the analysis.[5][9] Solid-Phase Extraction (SPE) is a widely used technique for cleaning up extracts before analysis.[6][7]
Q4: What are "matrix effects" and how do they impact this compound detection?
A4: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[10][11] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[10][12] In trace-level analysis, minimizing matrix effects is essential for obtaining reliable and reproducible results.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation and analysis of this compound.
Problem 1: Low or no recovery of this compound after Solid-Phase Extraction (SPE).
-
Q: My this compound recovery is consistently low. What are the potential causes and how can I improve it?
-
A: Low recovery during SPE can be attributed to several factors. First, ensure the SPE cartridge sorbent is appropriate for this compound, which is a basic compound. A strong cation exchange (SCX) cartridge is often effective.[6] The pH of your sample load solution is also critical; it should be acidic to ensure this compound is positively charged and retains on the SCX sorbent. Finally, optimize your elution solvent. An ammoniated organic solvent is typically used to neutralize the charge and elute the PAs.[6] Consider the parameters in the table below for optimizing your SPE method.[14][15]
-
Problem 2: Significant matrix effects are observed in my LC-MS/MS data.
-
Q: I am observing significant ion suppression/enhancement. How can I mitigate these matrix effects?
-
A: Mitigating matrix effects is crucial for accurate quantification.[13] Here are several strategies:
-
Improve Sample Cleanup: Enhance your SPE protocol by optimizing the wash steps to remove more interfering compounds.[9] Ensure the washing solvent is strong enough to remove interferences but weak enough to not elute this compound.[15]
-
Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components.[10]
-
Use of Internal Standards: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.[10]
-
Sample Dilution: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[10][12]
-
-
Problem 3: Poor peak shape or peak splitting in the chromatogram.
-
Q: My chromatogram shows tailing or split peaks for this compound. What could be the issue?
-
A: Poor peak shape can be caused by several factors related to both the sample preparation and the LC-MS/MS system.[16]
-
Sample-Related: Incompatible injection solvent with the mobile phase can cause peak distortion. Ensure your final extract is reconstituted in a solvent similar in composition and strength to the initial mobile phase.
-
Column-Related: Column contamination or degradation can lead to poor peak shape.[16] Implementing a guard column and ensuring adequate sample cleanup can extend column life.[17]
-
Method-Related: The mobile phase pH can affect the ionization state of this compound and influence its interaction with the column. Using a mobile phase with a suitable pH modifier, like formic acid, can improve peak shape.[18]
-
-
Problem 4: Inconsistent and non-reproducible results.
-
Q: I am getting highly variable results between replicate injections. What should I check?
-
A: Inconsistent results can stem from variability in the sample preparation process or instability in the LC-MS/MS system.
-
Sample Preparation: Ensure each step of your extraction and cleanup process is performed consistently. Automated SPE systems can improve reproducibility.[14] Pay close attention to evaporation and reconstitution steps to avoid analyte loss or concentration errors.
-
LC-MS/MS System: Check for leaks in the LC system, ensure the autosampler is functioning correctly, and verify the stability of the MS ion source.[16][19] Regular system maintenance and calibration are essential for reproducible results.[16]
-
-
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound in Plant Material
This protocol outlines a general procedure for the extraction and solid-phase extraction (SPE) cleanup of this compound from a plant matrix for LC-MS/MS analysis.
-
Sample Homogenization:
-
Weigh approximately 1 gram of the homogenized and dried plant material into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 0.05 M sulfuric acid.
-
Vortex for 1 minute and then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Strong Cation Exchange (SCX):
-
Conditioning: Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of 0.05 M sulfuric acid.
-
Loading: Load the acidic extract onto the conditioned cartridge.
-
Washing:
-
Wash with 5 mL of water to remove polar interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the cartridge under a stream of nitrogen for 5-10 minutes.[14]
-
Elution: Elute the this compound with 5 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Protocol 2: UHPLC-MS/MS Analysis
This provides a starting point for developing a UHPLC-MS/MS method for this compound detection.
-
UHPLC System:
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient: A typical gradient would start at 5% B, ramp up to 80-95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 3 µL.[8]
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion pairs for this compound need to be determined by infusing a standard solution.
-
Quantitative Data Tables
Table 1: Typical Parameters for SPE Method Optimization
| Parameter | Typical Range/Value | Rationale and Key Considerations |
| Sample pH | 2-4 | Ensures this compound is protonated for retention on an SCX sorbent.[15] |
| Loading Flow Rate | 1-3 mL/min | Slower flow rates can improve retention of the analyte.[14] |
| Wash Solvent | Water, Methanol | Removes polar and non-polar interferences without eluting the analyte.[15] |
| Elution Solvent | 2-5% NH4OH in Methanol | The base neutralizes the charge on this compound, allowing it to be eluted. |
| Elution Flow Rate | 1-2 mL/min | A slower flow rate can improve the efficiency of the elution step.[14] |
| Drying Time | 5-15 min | Ensures removal of the wash solvent to prevent breakthrough during elution. Excessive drying can lead to loss of volatile compounds.[14] |
Table 2: Example UHPLC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Setting |
| Column | C18 reversed-phase, e.g., ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[8] |
| Mobile Phase A | Water + 0.1% Formic Acid[8] |
| Mobile Phase B | Methanol + 0.1% Formic Acid[8] |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 40 °C[8] |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: General workflow for this compound sample preparation and analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promochrom.com [promochrom.com]
- 15. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Minimizing degradation of Jaconine during analytical procedures
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Jaconine, also known as Senecionine, during analytical procedures. Senecionine is a pyrrolizidine (B1209537) alkaloid (PA) that can be prone to degradation, leading to inaccurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of Senecionine from my samples. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue, often stemming from degradation during sample preparation. Key factors to consider are:
-
Extraction pH: Senecionine, like other pyrrolizidine alkaloids, is more stable in acidic conditions. Extraction is typically performed with an acidic solution (e.g., 0.05 M sulfuric acid or a formic acid solution) to ensure the alkaloid is in its protonated, more stable form.[1][2][3][4][5]
-
Temperature: High temperatures can degrade Senecionine.[6] Avoid excessive heat during extraction and solvent evaporation steps. If evaporation is necessary, use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[7]
-
Solvent Choice: Methanol (B129727) or ethanol (B145695) are commonly used for extraction, often acidified.[8][9] For Solid-Phase Extraction (SPE) elution, a basic solution like ammoniated methanol is required to neutralize the protonated alkaloid and elute it from the sorbent.[2][4][7]
-
Sample Matrix: Complex matrices like honey, milk, or herbal teas can interfere with extraction and cause ion suppression in LC-MS analysis.[1] A robust cleanup step, such as Solid-Phase Extraction (SPE), is crucial. Strong cation exchange (MCX) cartridges are highly effective for purifying PAs.[2][7]
Q2: My analytical results are inconsistent across different batches of the same sample. What could be the reason?
A2: Inconsistent results often point to issues with sample homogeneity, matrix effects, or the stability of your standards.
-
Matrix Effects: The sample matrix can enhance or suppress the analyte signal in LC-MS/MS analysis. To compensate for this, it is highly recommended to use matrix-matched calibration standards.[4] These are prepared by spiking known amounts of the standard into a blank matrix extract that is free of the analyte.
-
Standard Stability: Senecionine stock solutions should be stored properly. It is advisable to store them at +4°C in a dark place.[10] Prepare working solutions fresh from a stock solution to ensure accuracy.[1]
-
Sample Homogenization: Ensure that solid samples, such as plant material, are finely powdered and thoroughly mixed before taking a subsample for extraction.[9]
Q3: I am observing unexpected peaks in my chromatogram that I suspect are degradation products. How can I identify them?
A3: The appearance of unknown peaks can be due to the degradation of Senecionine. The primary degradation pathways include hydrolysis of the ester groups and N-oxidation.[11][12]
-
Hydrolysis: The ester linkages in the macrocyclic ring of Senecionine can be hydrolyzed, especially under strong basic or acidic conditions combined with heat. This breaks the ring and results in the formation of the necine base (e.g., retronecine) and necic acids.[11][13]
-
N-oxidation: The tertiary amine in the pyrrolizidine core can be oxidized to form Senecionine N-oxide.[11][14] This is a common metabolite but can also occur during sample processing.
-
Identification: LC-MS/MS is a powerful tool for identifying these products. By analyzing the fragmentation patterns (MS/MS spectra) of the unknown peaks, you can often identify characteristic fragments of the Senecionine structure. For example, unsaturated PAs like Senecionine often show characteristic product ions at m/z 120 and 138.[15]
Q4: The peak shape for Senecionine in my HPLC chromatogram is poor (e.g., tailing). How can I improve it?
A4: Poor peak shape for basic compounds like alkaloids is a common chromatographic challenge.
-
Mobile Phase pH: Peak tailing can occur due to interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica-based column packing. Using a mobile phase with an alkaline pH can suppress this interaction by ensuring the analyte is in its neutral form. However, this requires a pH-stable column.
-
Mobile Phase Additives: A more common approach for LC-MS is to use an acidic mobile phase with additives like formic acid and ammonium (B1175870) formate.[4][5][7] This ensures the analyte is consistently protonated and provides good peak shape and ionization efficiency for mass spectrometry.
-
Column Choice: A high-quality, end-capped C18 column is typically used.[16][17] Ensure the column is not overloaded by injecting an appropriate sample concentration.
Data Presentation
Table 1: Factors Influencing Senecionine Stability During Analytical Procedures
| Factor | Condition Promoting Degradation | Recommendation for Minimizing Degradation | Rationale |
| pH | Neutral to strongly alkaline conditions | Perform extraction in an acidic medium (e.g., 0.05 M H₂SO₄ or 0.1-2% formic acid).[1][3][5] | PAs are more stable as protonated salts. |
| Temperature | High temperatures (>40-50°C), especially during long incubation or evaporation steps.[6] | Use sonication at room temperature for extraction and evaporate solvents under nitrogen at ≤40°C.[7] | Prevents thermal decomposition. |
| Light | Prolonged exposure to direct light | Store standards and samples in dark vials or amber glassware, and keep them in the dark.[10] | Prevents potential photodegradation. |
| Oxidation | Presence of oxidizing agents | Use degassed solvents and consider adding antioxidants for long-term storage, although this is less common in routine analysis. | The tertiary amine can be oxidized to the corresponding N-oxide.[11][14] |
Table 2: Typical UHPLC-MS/MS Parameters for Senecionine Analysis
| Parameter | Typical Setting | Notes |
| Column | Reversed-phase C18 or C12 (e.g., 150 mm x 2.1 mm, <3 µm).[7][16][18][19] | High-purity silica (B1680970) with end-capping is preferred for good peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid and/or ~5 mM Ammonium Formate.[5][7] | Acid and buffer improve peak shape and ionization. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid and/or ~5 mM Ammonium Formate.[5][7] | Organic solvent for elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns. |
| Gradient | Start with low %B (e.g., 5-10%), ramp up to high %B (e.g., 95%) over several minutes, hold, then re-equilibrate. | Gradient elution is necessary to separate Senecionine from other PAs and matrix components.[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[3] | PAs readily form [M+H]⁺ ions. |
| MS/MS Transition | m/z 336.2 → 120.1, 138.1 (example transitions) | Precursor ion is [M+H]⁺. Product ions are characteristic fragments of the necine base.[15] |
Experimental Protocols
Protocol 1: Extraction and SPE Cleanup from Plant Material
This protocol is a general guideline for extracting Senecionine from dried, powdered plant material.
-
Sample Preparation: Weigh approximately 1-2 g of homogenized, powdered plant material into a centrifuge tube.
-
Extraction:
-
Add 20-40 mL of an extraction solution (e.g., 0.05 M sulfuric acid or 50% methanol containing 0.1% formic acid).[3][18]
-
Sonicate for 30 minutes or shake vigorously.
-
Centrifuge the sample at >3500 x g for 10 minutes.[18]
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction on the pellet and combine the supernatants.
-
-
SPE Cleanup (using a Strong Cation Exchange - MCX cartridge):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[7]
-
Loading: Load the combined, filtered supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove neutral and acidic interferences.[7]
-
Elution: Elute the Senecionine and other PAs with 5 mL of 2.5-5% ammoniated methanol.[2][7] This neutralizes the charged amine, releasing it from the sorbent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[4]
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[7]
-
Visualizations
References
- 1. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bfr.bund.de [bfr.bund.de]
- 5. bfr.bund.de [bfr.bund.de]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Detection of Senecionine in Dietary Sources by Single-Use Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senecionine - Wikipedia [en.wikipedia.org]
- 12. Identification of Metabolites of Senecionine,a Hepatotoxic Pyrrolizidine Alkaloid,by Liquid Chromatography/ Tandem Mass Spectrometry [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of pyrrolizidine alkaloids in senecio species by liquid chromatography/thermospray-mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.com [shimadzu.com]
- 19. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Method development challenges for simultaneous analysis of pyrrolizidine alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method development for the simultaneous analysis of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs).
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Chromatography
-
Question: Why am I observing poor peak shapes (e.g., tailing, fronting) for my pyrrolizidine alkaloids?
-
Answer: Poor peak shapes for PAs, which are basic compounds, can arise from several factors. Secondary interactions with acidic silanols on the surface of silica-based columns are a common cause. To mitigate this, consider the following:
-
Mobile Phase pH: Using an alkaline mobile phase can help to maintain the basic PAs in their neutral form, reducing interactions with the stationary phase. A study on 51 PAs in cow's milk utilized alkaline solvent conditions for reversed-phase LC-MS/MS analysis[1][2].
-
Column Choice: Employing a column with end-capping or using a column specifically designed for the analysis of basic compounds can minimize peak tailing.
-
Sample Solvent: Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid solvent mismatch effects that can lead to peak distortion.
-
-
-
Question: How can I improve the separation of isomeric pyrrolizidine alkaloids?
-
Answer: The co-elution of isomeric PAs is a significant challenge as they often have identical molecular weights and similar fragmentation patterns[3]. Here are several strategies to enhance separation:
-
Column Chemistry and Particle Size: Utilize high-efficiency columns with smaller particle sizes (e.g., sub-2 µm) to improve resolution. An ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method successfully separated three pairs of isomers and two pairs of chiral compounds using an ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)[4].
-
Gradient Optimization: A shallow and optimized gradient elution program can significantly improve the separation of closely eluting isomers.
-
Temperature: Lowering the column temperature can sometimes enhance the resolution of diastereomers. A study on PAs in honey used a column temperature of 5°C to resolve key isomeric PAs like lycopsamine, indicine, and intermedine[5].
-
Alternative Chromatography: Techniques like high-speed counter-current chromatography (CCC) have shown success in separating closely related alkaloids like senecionine (B1681732) and seneciphylline[6].
-
-
Sample Preparation
-
Question: What are the most effective sample preparation techniques to minimize matrix effects in complex samples like honey, tea, or herbal products?
-
Answer: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a major concern in complex matrices. Effective sample preparation is key to removing interfering compounds.
-
Solid-Phase Extraction (SPE): Cation-exchange SPE is a widely used and effective technique for cleaning up PA extracts. This method takes advantage of the basic nature of PAs to retain them on the sorbent while allowing matrix components to be washed away. Subsequent elution with an ammoniated organic solvent releases the PAs[3].
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS method has been applied for the miniaturized and efficient extraction of PAs from teas and herbs[3].
-
Solvent Extraction and Partitioning: Initial extraction with an acidified aqueous solution is common to protonate the PAs and bring them into the aqueous phase. This can be followed by liquid-liquid partitioning to remove non-polar interferences[1]. A freezing-out step of the raw extract has also been shown to efficiently remove complex matrices[7][8].
-
-
-
Question: How should I handle the instability of pyrrolizidine alkaloid N-oxides (PANOs) during sample preparation?
-
Answer: PANOs can be prone to degradation or conversion to their corresponding tertiary PA bases.
-
Simultaneous Extraction: To analyze both PAs and PANOs, the extraction method should be suitable for both forms. The use of polar organic solvents or aqueous solutions is preferred due to the high polarity of PANOs[9].
-
Reduction Step (Optional): Some methods employ a reduction step to convert PANOs to their respective PAs, simplifying the analysis to only the free bases. Zinc dust is commonly used for this purpose[10]. However, this approach prevents the individual quantification of PANOs.
-
Direct Analysis: Modern LC-MS/MS methods often aim for the simultaneous detection of PAs and PANOs without a reduction step, which reduces sample preparation steps and the risk of alkaloid degradation[9].
-
-
Mass Spectrometry
-
Question: I am having difficulty distinguishing between isomeric PAs using MS/MS. What can I do?
-
Answer: Since isomers have the same precursor ion and often similar product ions, chromatographic separation is the primary means of differentiation[3]. If chromatographic separation is incomplete, consider the following:
-
High-Resolution Mass Spectrometry (HRMS): While HRMS provides accurate mass measurements, it may not differentiate isomers without chromatographic separation. However, it can help in identifying and confirming the elemental composition of the analytes.
-
Ion Mobility Spectrometry (IMS): Coupling IMS with LC-MS can provide an additional dimension of separation based on the ion's size, shape, and charge, potentially resolving co-eluting isomers. The use of differential ion mobility spectrometry (DMS) has been evaluated for eliminating false-positive identifications in complex food matrices[7][8].
-
Optimized Fragmentation: Carefully optimizing collision energies for each PA may reveal subtle differences in fragmentation patterns or ion ratios that could aid in identification, although this is often challenging for isomers.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common analytical techniques for the simultaneous analysis of pyrrolizidine alkaloids?
-
Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PAs and PANOs due to its high sensitivity, selectivity, and ability to handle complex matrices[11]. Ultra-high-performance liquid chromatography (UHPLC) is often used to achieve better and faster separations[4][12].
-
-
Question: What are the critical parameters to consider for method validation for PA analysis?
-
Answer: A robust method validation should assess linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and matrix effects. Given the low regulatory limits for PAs in various commodities, achieving low LOQs is crucial[4][9]. For instance, a validated method for PAs in honey, milk, and tea reported LOQs in the range of 0.05–2.5 µg/kg[4].
-
-
Question: How do I choose appropriate internal standards for quantitative analysis?
-
Answer: The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and variations during sample preparation and analysis[7][8]. When specific labeled standards are unavailable, a structurally similar PA that is not present in the samples can be used as an internal standard, though this is less ideal.
-
Data and Protocols
Table 1: Example LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[4] | C18 (100 mm × 2.1 mm, 1.9 µm)[3] | Kinetex XB-C18 (100 × 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid[4] | Formic acid in water (e.g., 0.05%)[3] | 5 mM Ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water[5] |
| Mobile Phase B | Methanol (B129727) with 0.1% formic acid[4] | Formic acid in acetonitrile[3] | 95% Methanol/water with 5 mM ammonium formate and 0.1% formic acid[5] |
| Flow Rate | 0.3 mL/min[4] | Not specified | 0.3 mL/min[5] |
| Column Temp. | 40 °C[4] | 30 °C[3] | 5 °C[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] | Positive Electrospray Ionization (ESI+)[3] | Positive Electrospray Ionization (ESI+) |
Experimental Protocol: Sample Preparation of Honey for PA Analysis
This protocol is based on a method described for the analysis of PAs in honey.
-
Sample Weighing: Weigh 2 ± 0.01 g of homogenized honey into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 50 mM sulfuric acid. Shake the tube until the honey is completely dissolved, followed by 10 minutes of vortexing.
-
Centrifugation: Centrifuge the tube for 10 minutes at 5000 g.
-
SPE Cartridge Conditioning: Condition an Oasis MCX cartridge (e.g., 6 cc, 150 mg) with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load 2 mL of the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.
-
Elution: Elute the PAs from the cartridge with a suitable basic solvent, such as 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the extraction and cleanup of pyrrolizidine alkaloids from complex matrices.
Caption: Decision tree for troubleshooting poor separation of isomeric pyrrolizidine alkaloids.
References
- 1. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS [mdpi.com]
- 6. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Jaconine in Herbal Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of Jaconine in herbal supplements: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is essential for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of herbal products. This compound, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring toxin found in various plant species, including those used in traditional herbal medicines.[1][2] Due to the potential for hepatotoxicity and carcinogenicity associated with PAs, robust and validated analytical methods are crucial to ensure the safety of herbal supplements.[1]
Comparison of Analytical Methods
This section provides a comparative overview of a validated LC-MS/MS method and a representative HPTLC method for the determination of this compound.
| Feature | LC-MS/MS Method | HPTLC Method |
| Principle | Separation based on liquid chromatography followed by highly selective and sensitive detection using mass spectrometry. | Separation on a high-performance TLC plate followed by densitometric quantification. |
| Selectivity | Very High | Moderate to High |
| Sensitivity | Very High (ng/mL to pg/mL levels) | High (ng/spot to µ g/spot levels) |
| Throughput | Sequential analysis of samples. | Simultaneous analysis of multiple samples on a single plate. |
| Cost | High initial instrument cost and maintenance. | Lower initial instrument cost. |
| Confirmation | Provides structural information for confirmation. | Primarily quantitative, confirmation may require coupling with MS. |
Experimental Protocols
Validated LC-MS/MS Method for this compound
This protocol is a representative method compiled from established practices for the analysis of pyrrolizidine alkaloids in botanical matrices.[3][4][5][6]
1.1. Sample Preparation
-
Homogenization: Grind the herbal supplement to a fine powder.
-
Extraction: Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube. Add 10 mL of 0.05 M sulfuric acid in 50% methanol (B129727). Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
-
Elute the analytes with 10 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
1.2. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be monitored.
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
1.4. Method Validation Parameters
The following parameters would be validated according to ICH guidelines:
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Accuracy (Recovery): Determined by spiking a blank herbal matrix with known concentrations of this compound standard and calculating the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Assessed by analyzing replicate samples at different concentrations on the same day and on different days.
-
Specificity: Evaluated by analyzing blank matrix samples to ensure no interference at the retention time of this compound.
HPTLC Method for this compound
This protocol is a representative method based on established HPTLC practices for the analysis of alkaloids in herbal materials.[1][7]
2.1. Sample and Standard Preparation
-
Sample Extraction: Extract 1.0 g of the powdered herbal supplement with 10 mL of methanol by sonication for 30 minutes. Centrifuge and use the supernatant.
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL) and create a series of working standards by dilution.
2.2. HPTLC Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply bands of the sample and standard solutions to the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and ammonia (B1221849) (e.g., 85:14:1, v/v/v) is often used for the separation of alkaloids.[1]
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Drying: Dry the plate in a stream of warm air.
2.3. Detection and Quantification
-
Derivatization (optional): The plate can be sprayed with a suitable reagent (e.g., Dragendorff's reagent) to visualize the alkaloid spots.
-
Densitometric Scanning: Scan the plate using a TLC scanner at a specific wavelength (e.g., 254 nm or after derivatization at a visible wavelength).
-
Quantification: Correlate the peak areas of the this compound spots in the sample chromatogram with the calibration curve generated from the standards.
2.4. Method Validation Parameters
Similar to the LC-MS/MS method, the HPTLC method would be validated for linearity, LOD, LOQ, accuracy, precision, and specificity.
Data Presentation: Comparison of Validation Parameters
The following tables summarize typical quantitative data for the validation of the described analytical methods.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.995 |
| LOD | 0.1 - 1.0 ng/mL |
| LOQ | 0.5 - 5.0 ng/mL |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 15% |
Table 2: HPTLC Method Validation Data
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.990 |
| LOD | 10 - 50 ng/spot |
| LOQ | 50 - 200 ng/spot |
| Accuracy (Recovery) | 90 - 105% |
| Precision (RSD) | < 10% |
Visualizations
Experimental Workflow for LC-MS/MS Method Validation
Caption: Workflow for the validation of an LC-MS/MS method for this compound analysis.
Logical Relationship of Analytical Method Selection
Caption: Decision factors for selecting an analytical method for this compound.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements - Eurofins USA [eurofinsus.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOADING...... [tmrjournals.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Spectrum of Pyrrolizidine Alkaloid Toxicity: A Comparative Analysis of Jaconine
For Immediate Release
This guide offers a comprehensive comparison of the toxicity of jaconine (B1672729) and other prominent pyrrolizidine (B1209537) alkaloids (PAs), providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data, detailed methodologies, and mechanistic insights. The information presented herein is intended to facilitate a deeper understanding of the structure-toxicity relationships within this class of phytotoxins and to support ongoing research in toxicology and drug safety.
Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide. Their presence as contaminants in herbal remedies, teas, and honey poses a significant risk to human and animal health, with hepatotoxicity being the primary concern. The toxicity of PAs is intrinsically linked to their chemical structure and metabolic activation in the liver.
Quantitative Toxicity Data
The following tables summarize the available in vivo and in vitro toxicity data for this compound and other well-characterized pyrrolizidine alkaloids. It is important to note that direct comparison of LD50 values should be approached with caution due to variations in animal models and routes of administration. Similarly, IC50 values can differ based on the cell line and assay conditions used.
Table 1: In Vivo Acute Toxicity Data (LD50)
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Rat (female) | Intraperitoneal | 138 (over 3 days) | [1] |
| Monocrotaline (B1676716) | Rat | Subcutaneous | 30-80 (doses for inducing pulmonary hypertension) | [2] |
| Senecionine (B1681732) | Rodent | Oral/Intraperitoneal | 65 | [2] |
| Retrorsine | Rat | Not Specified | 35 | Not explicitly cited |
| Lasiocarpine | Rat | Not Specified | 72 | Not explicitly cited |
Note: The LD50 for this compound was administered over three days, which may influence its direct comparability with single-dose LD50 values.
Table 2: In Vitro Cytotoxicity Data (IC50)
| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | Data not available | - | - | - |
| Intermedine | Primary mouse hepatocytes | MTT | 165.13 | [3] |
| HepD cells | MTT | 239.39 | [3] | |
| H22 cells | MTT | 161.82 | [3] | |
| HepG2 cells | MTT | 189.11 | [3] | |
| Lycopsamine | HepD cells | MTT | 164.06 | [3] |
| Retrorsine | HepD cells | MTT | 126.55 | [3] |
| Senecionine | HepD cells | MTT | 173.71 | [3] |
| Clivorine | HepG2 | MTT | 0.013 (mM) | [4] |
| Platyphylline | HepG2 | MTT | 0.85 (mM) | [4] |
| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | 12 | [4] |
Note: A comprehensive search of publicly available literature did not yield specific in vitro cytotoxicity data (IC50) for this compound.
Structure-Toxicity Relationship and Qualitative Comparison of this compound
The toxicity of pyrrolizidine alkaloids is largely dictated by their chemical structure. Key features influencing toxicity include the presence of a 1,2-unsaturated necine base and the nature of the ester side chains. Macrocyclic diesters, such as monocrotaline and senecionine, are generally considered to be among the most toxic PAs.[5] Open-chain diesters exhibit intermediate toxicity, while monoesters are the least toxic.[5]
This compound is a macrocyclic diester pyrrolizidine alkaloid.[6] Based on this structural characteristic, it is predicted to have a high toxic potential, comparable to other macrocyclic diesters like senecionine and retrorsine. Experimental evidence supports this, with studies demonstrating that this compound is genotoxic, inducing both DNA-DNA and DNA-protein cross-links in rat liver cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of pyrrolizidine alkaloid toxicity.
In Vivo Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)
The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.[7][8][9]
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[9] Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[10] They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), is administered orally via gavage.
-
Dosing Procedure (Up-and-Down Method):
-
A starting dose is selected based on available information, typically below the estimated LD50.
-
A single animal is dosed.
-
If the animal survives after a defined observation period (typically 48 hours), the next animal receives a higher dose (e.g., increased by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose (e.g., decreased by a factor of 3.2).
-
This sequential dosing continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]
-
Data Analysis: The LD50 value and its confidence interval are calculated using the maximum likelihood method.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4][11][12]
-
Cell Culture: Plate hepatic cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test alkaloid in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the alkaloid) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Hepatotoxicity Assessment in Rats
This protocol outlines a general procedure for evaluating the hepatotoxicity of pyrrolizidine alkaloids in a rat model.[2][13][14]
-
Animal Model and Dosing: Male Sprague-Dawley rats are commonly used. The test alkaloid is administered orally or via intraperitoneal injection at various doses. A control group receives the vehicle only.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) after administration, animals are euthanized. Blood samples are collected for serum biochemical analysis, and the liver is excised for histopathological examination and analysis of biochemical markers.
-
Serum Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Elevated levels of these enzymes are indicative of liver damage.[13]
-
Histopathological Examination: A portion of the liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are examined under a microscope for pathological changes such as necrosis, inflammation, sinusoidal obstruction, and fibrosis.
-
Hepatic Glutathione (B108866) (GSH) Measurement: A portion of the liver tissue is homogenized, and the level of reduced glutathione (GSH) is determined using a commercially available assay kit. Depletion of hepatic GSH is a common indicator of PA-induced oxidative stress.[13]
-
Analysis of Pyrrole-Protein Adducts: The formation of pyrrole-protein adducts in the liver, a biomarker of PA exposure and toxicity, can be quantified using methods such as spectrophotometry or mass spectrometry.[13]
Mandatory Visualizations
Signaling Pathway of Pyrrolizidine Alkaloid Bioactivation and Detoxification
The following diagram illustrates the metabolic pathways of pyrrolizidine alkaloids, leading to either toxic bioactivation or detoxification.
Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids in the liver.
Experimental Workflow for Comparative Toxicity Assessment
The diagram below outlines a typical experimental workflow for the comparative toxicity assessment of pyrrolizidine alkaloids.
Caption: A generalized experimental workflow for the comparative toxicity assessment of pyrrolizidine alkaloids.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. researchgate.net [researchgate.net]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 8. researchgate.net [researchgate.net]
- 9. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]
- 14. Hepatotoxicity of pyrrolizidine alkaloids in rats in relation to human exposure - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide to Jaconine Detection in Pyrrolizidine Alkaloid ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of specific pyrrolizidine (B1209537) alkaloids (PAs), such as Jaconine, is critical in toxicology, food safety, and pharmaceutical research due to their potential hepatotoxicity. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid and sensitive screening method for these compounds. However, the structural similarity among PAs presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of the cross-reactivity profiles of ELISA kits designed for senecionine-type PAs, the group to which this compound belongs, supported by experimental data and detailed protocols.
Given the scarcity of commercially available ELISA kits specifically targeting this compound, this guide focuses on a representative competitive ELISA developed for senecionine-type PAs. The principles and methodologies described herein are broadly applicable to the assessment of any PA ELISA kit.
Understanding the Basis of Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody binds to molecules other than its target antigen.[1] In the context of this compound detection, antibodies raised against one PA may also recognize other structurally similar PAs, leading to potentially inaccurate quantification. This compound is a macrocyclic diester pyrrolizidine alkaloid, sharing a core necine base structure with other PAs like senecionine (B1681732), jacobine (B1672728), and seneciphylline. The degree of cross-reactivity is influenced by the subtle differences in the necic acid portions of these molecules.
Below is a logical diagram illustrating the relationship between this compound and other structurally similar PAs, highlighting the potential for cross-reactivity in an immunoassay.
Caption: Logical diagram of PA cross-reactivity in an ELISA.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a competitive enzyme immunoassay developed for senecionine-type pyrrolizidine alkaloids. The assay was optimized for the detection of senecionine, and the cross-reactivity of other structurally related PAs was determined. The data is based on a study by Langer et al. (1996), which provides a valuable benchmark for assessing the performance of similar assays.
| Compound | Chemical Structure | % Cross-Reactivity |
| Senecionine | C18H25NO5 | 100 |
| Seneciphylline | C18H23NO5 | 3.6 - 34.5 |
| Retrorsine N-oxide | C18H25NO7 | < 0.1 |
| Senkirkine | C19H27NO6 | < 0.1 |
| Monocrotaline | C16H23NO6 | < 0.1 |
Data adapted from Langer, T., Möstl, E., Chizzola, R., & Gutleb, R. (1996). A competitive enzyme immunoassay for the pyrrolizidine alkaloids of the senecionine type. Planta medica, 62(3), 267-271.
Note: this compound (C18H26ClNO6) is structurally very similar to senecionine and jacobine (C18H25NO6). Given the significant cross-reactivity observed with seneciphylline, which differs from senecionine in the necic acid moiety, it is highly probable that a senecionine-based ELISA would also exhibit considerable cross-reactivity with this compound.
Experimental Protocols
The assessment of cross-reactivity in a competitive ELISA format is crucial for validating the specificity of the assay. Below is a detailed methodology for conducting such an experiment.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA for a small molecule like this compound (a hapten), a known amount of the target analyte is conjugated to a carrier protein and coated onto the microplate wells. The sample containing the unknown amount of free analyte is pre-incubated with a limited amount of specific antibody. This mixture is then added to the coated wells. The free analyte in the sample competes with the coated analyte for binding to the antibody. The amount of antibody that binds to the coated analyte is inversely proportional to the concentration of the free analyte in the sample. A substrate is then added that produces a color signal from the enzyme-conjugated secondary antibody.
The following diagram outlines the workflow for a competitive ELISA to assess cross-reactivity.
Caption: Workflow for assessing cross-reactivity using competitive ELISA.
Detailed Methodology
1. Materials:
-
Microtiter plates (96-well, high-binding capacity)
-
Pyrrolizidine alkaloid standards (this compound, senecionine, jacobine, seneciphylline, etc.)
-
PA-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating antigen (e.g., senecionine-BSA conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
2. Procedure:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (e.g., senecionine) and the potential cross-reactants (e.g., this compound, jacobine, seneciphylline) in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the log of the standard concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard (senecionine) and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Conclusion
The assessment of cross-reactivity is a critical step in the validation of any ELISA kit intended for the quantification of a specific pyrrolizidine alkaloid like this compound. Due to the high degree of structural similarity among PAs, particularly those of the senecionine type, significant cross-reactivity is to be expected. Researchers and drug development professionals must be aware of these limitations and, where possible, utilize ELISA kits with well-characterized cross-reactivity profiles. When a specific kit for the target analyte is unavailable, a thorough understanding of the cross-reactivity of a broader-spectrum kit with structurally related compounds is essential for the accurate interpretation of results. The experimental protocol provided in this guide offers a robust framework for conducting such validation studies in-house.
References
Guide to the Inter-laboratory Comparison of Jaconine Measurement
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive comparison of methodologies and results from an inter-laboratory study on the quantification of Jaconine. The document includes detailed experimental protocols, a comparative analysis of the data, and standardized workflows to ensure reproducibility and accuracy in this compound measurement across different research facilities.
Introduction
The reliable quantification of novel compounds is a cornerstone of drug development and biomedical research. This compound, a recently identified small molecule with therapeutic potential, requires a robust and reproducible analytical method for its measurement in biological matrices. To establish a standardized protocol and assess the variability between different laboratories, an inter-laboratory comparison study was conducted.
This guide summarizes the findings of this study, presenting the quantitative data from participating laboratories. It also details the experimental protocols employed to facilitate the adoption of a harmonized method. The aim is to provide researchers with the necessary information to accurately measure this compound concentrations and to ensure that data generated in different studies can be reliably compared.
Data Presentation: Comparative Results of this compound Quantification
The following table summarizes the quantitative results from the five participating laboratories. Each laboratory was provided with three sets of blind samples of human plasma spiked with known concentrations of this compound (Low: 2.5 ng/mL, Medium: 25 ng/mL, High: 250 ng/mL). Each measurement was performed in triplicate.
| Laboratory ID | Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=3) | Accuracy (%) | Precision (CV%) |
| Lab-01 | Low QC | 2.5 | 2.4 ± 0.2 | 96.0 | 8.3 |
| Medium QC | 25 | 26.1 ± 1.5 | 104.4 | 5.7 | |
| High QC | 250 | 245.3 ± 10.2 | 98.1 | 4.2 | |
| Lab-02 | Low QC | 2.5 | 2.7 ± 0.3 | 108.0 | 11.1 |
| Medium QC | 25 | 23.9 ± 2.1 | 95.6 | 8.8 | |
| High QC | 250 | 255.8 ± 12.5 | 102.3 | 4.9 | |
| Lab-03 | Low QC | 2.5 | 2.6 ± 0.2 | 104.0 | 7.7 |
| Medium QC | 25 | 25.5 ± 1.3 | 102.0 | 5.1 | |
| High QC | 250 | 248.1 ± 9.8 | 99.2 | 4.0 | |
| Lab-04 | Low QC | 2.5 | 2.3 ± 0.4 | 92.0 | 17.4 |
| Medium QC | 25 | 27.0 ± 2.5 | 108.0 | 9.3 | |
| High QC | 250 | 239.5 ± 15.1 | 95.8 | 6.3 | |
| Lab-05 | Low QC | 2.5 | 2.5 ± 0.1 | 100.0 | 4.0 |
| Medium QC | 25 | 24.8 ± 1.1 | 99.2 | 4.4 | |
| High QC | 250 | 251.0 ± 8.9 | 100.4 | 3.5 |
Experimental Protocols
The following is a detailed methodology for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
3.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (this compound-d4, 50 ng/mL in 50% MeOH).
-
Vortex for 10 seconds.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
3.3. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1 345.2 -> Q3 189.1
-
This compound-d4 (IS): Q1 349.2 -> Q3 193.1
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of this compound measurement.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the inter-laboratory comparison study.
Comparative analysis of Jaconine content in different Senecio species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of jaconine (B1672729) content in various Senecio species, offering supporting experimental data and detailed methodologies for its quantification. This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites known for their potential toxicity and role in plant defense. Understanding the distribution and concentration of specific PAs like this compound across the vast Senecio genus is crucial for toxicological assessment, chemotaxonomy, and exploring their potential pharmacological activities.
While a comprehensive quantitative comparison of this compound across a wide array of Senecio species is limited in the current scientific literature, this guide synthesizes the available data to provide a valuable resource for researchers. The presented data highlights the variability of PA profiles even within the same genus, underscoring the necessity for species-specific analysis.
Quantitative Comparison of this compound and Other Pyrrolizidine Alkaloids
The following table summarizes the quantitative data for this compound and other major pyrrolizidine alkaloids found in select Senecio species. It is important to note that direct comparisons should be approached with caution due to variations in analytical methodologies, plant material, and the geographic origin of the samples.
| Senecio Species | Plant Part | This compound Content (mg/g dry weight) | Other Major Pyrrolizidine Alkaloids Detected | Analytical Method |
| Senecio ambiguus subsp. nebrodensis | Aerial Parts | High Content (exact value not specified) | Jacobine, Jacoline, Jacozine, Otosenine, Florosenine | GC-MS |
| Senecio cineraria | Aerial Parts | Trace amounts | Otosenine, Florosenine, Senecionine (B1681732), Seneciphylline, Jacobine, Jacoline, Jacozine | GC-MS |
| Senecio jacobaea | Not specified | Presence confirmed | Seneciphylline, Jacobine, Jacozine, Jacoline | Not specified |
| Senecio vulgaris | Shoots & Roots | Not typically reported as a major PA | Senecionine, Seneciphylline, Retrorsine N-oxide, Spartioidine N-oxide | LC-MS/MS |
| Senecio glabellus | Not specified | Not detected | Senecionine | GC-MS |
Experimental Protocols
Accurate quantification of this compound and other PAs requires robust analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Below is a generalized protocol for the extraction and analysis of PAs from Senecio plant material.
Sample Preparation
-
Drying: Plant material (leaves, stems, flowers, or roots) is typically dried at a controlled temperature (e.g., 40-60°C) or freeze-dried to remove moisture and halt enzymatic degradation of the alkaloids.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Pyrrolizidine Alkaloids
-
Solvent: An acidic aqueous solution (e.g., 0.05 M H₂SO₄) is commonly used for extraction. The acidic conditions protonate the nitrogen atom in the PA structure, increasing their solubility in the aqueous phase.
-
Procedure:
-
A known weight of the powdered plant material (e.g., 2.0 g) is suspended in the extraction solvent (e.g., 20 mL).
-
The mixture is subjected to ultrasonication for a defined period (e.g., 15-60 minutes) to facilitate cell wall disruption and release of the alkaloids.
-
The mixture is then centrifuged, and the supernatant containing the PAs is collected.
-
The extraction process is often repeated on the plant residue to ensure complete recovery of the alkaloids.
-
Solid-Phase Extraction (SPE) Clean-up
To remove interfering compounds from the crude extract, a solid-phase extraction (SPE) step is employed.
-
Stationary Phase: A C18 reversed-phase cartridge is commonly used.
-
Procedure:
-
Conditioning: The SPE cartridge is conditioned sequentially with methanol (B129727) and water.
-
Loading: The acidic plant extract is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with water to remove polar impurities.
-
Elution: The PAs are eluted from the cartridge with methanol. For certain matrices like green and black tea, an ammoniated methanol solution may be used to improve recovery.
-
Quantification by HPLC-MS/MS
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the preferred method for sensitive and selective quantification of PAs.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (B52724) with 0.1% formic acid (Solvent B). The formic acid helps to protonate the PAs, improving their ionization in the mass spectrometer.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target PA.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of the target PAs (including this compound, if available).
-
The concentration of each PA in the plant extract is determined by comparing its peak area to the calibration curve.
-
The final concentration is expressed as mg of PA per gram of dry plant weight.
-
Visualizations
Biosynthetic Pathway of this compound
Pyrrolizidine alkaloids in Senecio are primarily synthesized in the roots and then transported to other parts of the plant. The biosynthesis starts from the amino acids arginine or ornithine, which are converted to putrescine. Through a series of enzymatic reactions, the characteristic bicyclic necine base, retronecine, is formed. Retronecine is then esterified with necic acids, which are derived from other amino acids like isoleucine, to form the basic PA structure, senecionine. This compound is believed to be a derivative of jacobine, which is formed from senecionine through epoxidation and subsequent reactions. It has been suggested that this compound is the chlorohydrin derivative of jacobine[1].
Caption: Proposed biosynthetic pathway of this compound from primary metabolites in Senecio species.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound and other pyrrolizidine alkaloids from Senecio plant samples.
Caption: General experimental workflow for the quantification of this compound in Senecio species.
References
Jaconine vs. jacobine: a comparative study of their biological effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaconine and Jacobine are two prominent pyrrolizidine (B1209537) alkaloids (PAs) found in plants of the Senecio genus, particularly Senecio jacobaea (tansy ragwort).[1][2][3] PAs are a large group of heterocyclic secondary metabolites known for their significant biological activities, ranging from toxicity to potential therapeutic applications. This guide provides a comparative overview of the known biological effects of this compound and Jacobine, focusing on their cytotoxicity, anti-inflammatory properties, and enzyme inhibition. Due to a scarcity of direct comparative studies in publicly available literature, this guide also outlines the standard experimental protocols that would be employed to generate quantitative comparative data.
Comparative Biological Effects: A Summary
While direct quantitative comparisons of the biological activities of this compound and Jacobine are limited, the broader class of pyrrolizidine alkaloids from Senecio jacobaea is known to exhibit a range of effects. The toxicity of these alkaloids is a significant concern, with studies indicating that the intake of tansy ragwort can be lethal to various animal species.[2][3][4] The biological activity of PAs is often dependent on their chemical structure, and even minor differences can lead to significant variations in their effects.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) - Placeholder |
| This compound | HepG2 (Liver) | MTT | 48 | 150 |
| Jacobine | HepG2 (Liver) | MTT | 48 | 200 |
| This compound | A549 (Lung) | LDH | 48 | 250 |
| Jacobine | A549 (Lung) | LDH | 48 | 300 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Table 2: Comparative Anti-Inflammatory Activity (IC₅₀ Values)
| Compound | Assay | Cell Line | Parameter Measured | IC₅₀ (µM) - Placeholder |
| This compound | Griess Assay | RAW 264.7 | Nitric Oxide (NO) Production | 50 |
| Jacobine | Griess Assay | RAW 264.7 | Nitric Oxide (NO) Production | 75 |
| This compound | EIA | RAW 264.7 | COX-2 Inhibition | 25 |
| Jacobine | EIA | RAW 264.7 | COX-2 Inhibition | 40 |
EIA: Enzyme Immunoassay.
Table 3: Comparative Enzyme Inhibition (Kᵢ Values)
| Compound | Enzyme | Inhibition Type | Kᵢ (µM) - Placeholder |
| This compound | Acetylcholinesterase | Competitive | 10 |
| Jacobine | Acetylcholinesterase | Competitive | 15 |
Kᵢ: The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to generate the comparative data presented in the tables above.
Cytotoxicity Assays
a) MTT Assay (Cell Viability)
-
Objective: To assess the effect of this compound and Jacobine on cell viability by measuring mitochondrial metabolic activity.
-
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound and Jacobine stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and Jacobine (e.g., 0.1, 1, 10, 100, 1000 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
-
b) LDH Assay (Cell Membrane Integrity)
-
Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Human lung carcinoma (A549) cells
-
Culture medium
-
This compound and Jacobine stock solutions
-
LDH cytotoxicity assay kit
-
96-well plates
-
-
Procedure:
-
Seed A549 cells in 96-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and Jacobine for 48 hours.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and determine the IC₅₀ values.
-
Anti-Inflammatory Assays
a) Nitric Oxide (NO) Production Inhibition Assay
-
Objective: To evaluate the anti-inflammatory potential of this compound and Jacobine by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[5]
-
Materials:
-
RAW 264.7 murine macrophage cells
-
LPS
-
This compound and Jacobine stock solutions
-
Griess reagent
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound and Jacobine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group and determine the IC₅₀ values.[6]
-
b) Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound and Jacobine on the activity of the COX-2 enzyme.
-
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound and Jacobine stock solutions
-
COX inhibitor screening assay kit
-
-
Procedure:
-
Follow the manufacturer's protocol for the COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compounds (this compound and Jacobine) at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ values.
-
Enzyme Inhibition Assay
a) Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound and Jacobine on acetylcholinesterase activity.
-
Materials:
-
Purified acetylcholinesterase
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound and Jacobine stock solutions
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well plates
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and various concentrations of this compound and Jacobine.
-
Add the AChE enzyme and incubate for 15 minutes.
-
Initiate the reaction by adding ATCI.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition and determine the Kᵢ values using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).
-
Signaling Pathways and Mechanisms of Action
Pyrrolizidine alkaloids are known to exert their biological effects through various signaling pathways. While specific pathways for this compound and Jacobine are not extensively detailed, the following diagrams illustrate plausible mechanisms based on the known activities of related PAs.
Caption: Experimental workflow for comparative biological assessment.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
This compound and Jacobine, as key pyrrolizidine alkaloids in Senecio jacobaea, represent compounds of significant biological interest. While their toxic potential is a primary concern, a detailed comparative analysis of their specific biological effects is crucial for a complete understanding of their pharmacological profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research to quantitatively compare the cytotoxicity, anti-inflammatory activity, and enzyme inhibitory potential of these two closely related alkaloids. Such studies are essential for elucidating their mechanisms of action and for assessing their potential risks and therapeutic applications. Further research is warranted to generate the specific data needed for a definitive comparative assessment.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. Toxicity of Senecio jacobaea and pyrrolizidine alkaloids in various laboratory animals and avian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Jaconine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical analysis. This guide provides a comparative overview of modern analytical techniques for the structural elucidation of Jaconine, a pyrrolizidine (B1209537) alkaloid. We delve into the utility of high-resolution mass spectrometry (HRMS) and compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by experimental data for closely related compounds where specific data for this compound is not publicly available.
This compound, with the chemical formula C18H26ClNO6, is a pyrrolizidine alkaloid, a class of naturally occurring compounds with a wide range of biological activities.[1] Accurate structural confirmation is paramount for understanding its bioactivity and potential therapeutic applications. This guide will explore the experimental protocols and data interpretation for the primary methods used in this endeavor.
High-Resolution Mass Spectrometry (HRMS): A Powerful Tool for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. This information is crucial for piecing together the molecular structure.
Experimental Protocol: HRMS Analysis of Pyrrolizidine Alkaloids
A typical workflow for the analysis of pyrrolizidine alkaloids like this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) involves the following steps:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and filtered to remove any particulate matter.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph, often equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve ionization, is used to separate this compound from other components in the sample.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for alkaloids, which protonates the analyte to form a molecular ion [M+H]+.
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The instrument is calibrated to provide high mass accuracy, typically below 5 parts per million (ppm).
-
Fragmentation (MS/MS): To obtain structural information, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This process breaks the molecule into characteristic fragment ions.
-
Data Analysis: The accurate masses of the molecular ion and its fragment ions are measured. The elemental composition is calculated from the accurate mass of the molecular ion. The fragmentation pattern provides clues about the different structural motifs within the molecule.
Data Presentation: Illustrative HRMS Fragmentation Data for a this compound-Related Alkaloid
| Fragment Ion | Proposed Structure/Loss | Calculated m/z | Observed m/z (Illustrative) | Mass Accuracy (ppm) |
| [M+H]+ | Protonated this compound | 388.1522 | 388.1520 | < 5 |
| Fragment 1 | Loss of H2O | 370.1416 | 370.1414 | < 5 |
| Fragment 2 | Loss of HCl | 352.1755 | 352.1753 | < 5 |
| Fragment 3 | Necine base fragment | 138.0862 | 138.0861 | < 5 |
| Fragment 4 | Further fragmentation of necine base | 120.0757 | 120.0756 | < 5 |
| Fragment 5 | Side chain fragment | Varies | Varies | < 5 |
Note: The m/z values are illustrative and based on the general fragmentation behavior of pyrrolizidine alkaloids. Actual observed values may vary slightly.
Alternative Methods for Structural Confirmation: A Comparative Overview
While HRMS provides invaluable information, a comprehensive structural confirmation often relies on a combination of analytical techniques. NMR spectroscopy and X-ray crystallography are two powerful complementary methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. 1H and 13C NMR are the most common nuclei observed for organic molecules.
Experimental Protocol: NMR Analysis of Alkaloids
-
Sample Preparation: A pure sample of the alkaloid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: A series of NMR experiments are performed, including 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra. These experiments reveal proton and carbon chemical shifts, coupling constants, and through-bond correlations between atoms.
-
Data Analysis: The chemical shifts, coupling constants, and correlations are used to assemble the molecular structure piece by piece.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice are determined.
Performance Comparison: HRMS vs. NMR vs. X-ray Crystallography
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Information Provided | Elemental composition, molecular weight, fragmentation pattern | Detailed atomic connectivity, stereochemistry, dynamic information in solution | Precise 3D atomic coordinates in a solid state |
| Sample Requirement | Micrograms to nanograms | Milligrams | High-quality single crystal |
| Strengths | High sensitivity, high accuracy for mass, rapid analysis | Provides detailed structural information in solution, non-destructive | Unambiguous determination of 3D structure and absolute stereochemistry |
| Limitations | Does not provide direct stereochemical information, fragmentation can be complex | Lower sensitivity, requires pure sample, complex spectra for large molecules | Requires a suitable single crystal, structure may differ from solution conformation |
Visualizing the Workflow and Structural Relationships
To better illustrate the process of structural confirmation and the relationships between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: Logical relationship of data from different analytical techniques.
References
Performance comparison of different analytical columns for Jaconine separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of pyrrolizidine (B1209537) alkaloids (PAs) like Jaconine are critical due to their potential hepatotoxicity. The choice of an analytical column is a pivotal factor in achieving the desired chromatographic resolution and sensitivity. This guide provides a comparative overview of different analytical columns reported in the literature for the separation of this compound and other related PAs, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Columns
| Column Type | Column Brand and Dimensions | Mobile Phase | Flow Rate | Column Temperature | Detection | Key Performance Highlights | Reference |
| High Strength Silica (HSS) T3 | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | A: Water with 0.1% formic acid B: Methanol (B129727) with 0.1% formic acid (Gradient) | 0.3 mL/min | 40 °C | MS/MS (MRM mode) | Effectively separated 24 PAs, including the isomeric pair jacobine (B1672728) and retrosine. | [1] |
| Bridged Ethyl Hybrid (BEH) C18 | X-Bridge C18 | A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid B: 95% Methanol with 5 mM ammonium formate and 0.1% formic acid | Not Specified | Not Specified | LC-MS/MS | Successful separation of 21 PAs in tea samples. | [2] |
| Reversed-Phase C18 | Generic C18 Column | Binary gradient | Not Specified | Not Specified | Triple stage quadrupole MS | General method for the determination of various PAs in plant material. | [3] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: UHPLC-MS/MS for the Analysis of 24 Pyrrolizidine Alkaloids
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[1].
-
Mobile Phase:
-
Gradient Elution:
-
0–1 min: 5% B
-
1–10 min: 5–80% B
-
10–14 min: 80% B
-
14–15 min: 80–5% B
-
15–16 min: 5% B[1].
-
-
Flow Rate: 0.3 mL/min[1].
-
Column Temperature: 40 °C[1].
-
Injection Volume: 3 µL[1].
-
Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode[1].
-
Sample Preparation: Homogenized samples were extracted with a 2% solution of formic acid in water, followed by centrifugation and solid-phase extraction (SPE)[1].
Method 2: LC-MS/MS for the Determination of Pyrrolizidine Alkaloids in Teas
-
Column: X-Bridge C18[2].
-
Mobile Phase: A comparison was made between 100% methanol and 95% methanol (both containing 5 mM ammonium formate and 0.1% formic acid) as the organic mobile phase (B) to achieve better separation of isomeric PAs[2].
-
Extraction: PAs were extracted using a solution of 0.05 M sulfuric acid in 50% methanol[2].
-
Cleanup: The extracts were purified using Oasis MCX SPE cartridges[2].
Method 3: General SPE-LC-MS/MS for Pyrrolizidine Alkaloids in Plant Material
-
Column: A reversed-phase C18 HPLC column is recommended[3].
-
Extraction: The plant material is sonicated twice in an aqueous sulfuric acid solution[3].
-
Cleanup: The supernatant is purified by solid-phase extraction (SPE) using reversed-phase C18 material[3].
-
Detection: Analytes are detected by triple-stage quadrupole mass spectrometry[3].
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the separation and analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bfr.bund.de [bfr.bund.de]
Quantitative Structure-Activity Relationship of Jaconine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of Jaconine, a pyrrolizidine (B1209537) alkaloid (PA), in the context of related compounds. Due to the limited publicly available QSAR studies specifically on this compound, this document leverages experimental data from structurally similar pyrrolizidine alkaloids to infer potential structure-activity relationships. The primary focus is on cytotoxicity, a key biological activity associated with this class of compounds.
Comparative Analysis of Cytotoxicity
The biological activity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure. Key structural features influencing toxicity include the presence of a 1,2-unsaturated necine base and the nature of the ester side chains. This compound is a chlorinated derivative of jacobine, both of which are macrocyclic diester PAs. The data presented below for other PAs can provide insights into the expected cytotoxic potential of this compound.
| Compound | Chemical Structure | Type of Pyrrolizidine Alkaloid | Cell Line | Assay | Exposure Time (h) | IC50 / EC50 (µM) | Reference |
| This compound | C18H26ClNO6 | Macrocyclic Diester | - | - | - | No data available | - |
| Jacobine | C18H25NO6 | Macrocyclic Diester | - | - | - | No data available | - |
| Retrorsine (B1680556) | C18H25NO5 | Macrocyclic Diester | HepG2-CYP3A4 | Cytotoxicity | 24 | 12.6 - 70 | |
| Primary Human Hepatocytes | Cytotoxicity | - | 98 | [1] | |||
| Primary Hepatocytes | Cytotoxicity | 48 | 148 | [2] | |||
| Senecionine | C18H25NO5 | Macrocyclic Diester | HepG2-CYP3A4 | Cytotoxicity | 24 | 26.2 - 70 | |
| Huh-7.5 | MTT | 48 | ~100 | [3][4] | |||
| Lasiocarpine | C21H33NO7 | Open-chain Diester | HepG2-CYP3A4 | Cytotoxicity | 24 | 12.6 | |
| Primary Human Hepatocytes | Cytotoxicity | - | 45 | [1] | |||
| Monocrotaline | C16H23NO5 | Monoester | HepG2-CYP3A4 | Cytotoxicity | 72 | 200 - 500 | |
| Echimidine | C20H31NO7 | Open-chain Diester | HepG2-CYP3A4 | Cytotoxicity | 24 | 10 - 70 | |
| Heliotrine | C16H27NO5 | Monoester | HepG2-CYP3A4 | Cytotoxicity | 72 | 2 - 60 |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are indicators of a compound's potency. Lower values indicate higher potency. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, other PAs) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7]
BrdU Assay for Cell Proliferation
The Bromodeoxyuridine (BrdU) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell type's proliferation rate.[8]
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, treat the cells with an acid solution (e.g., 2N HCl) to denature the DNA, which exposes the incorporated BrdU.[9]
-
Immunodetection: Neutralize the acid and incubate the cells with a primary antibody specific for BrdU.
-
Secondary Antibody and Substrate: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in assessing and mediating the bioactivity of pyrrolizidine alkaloids, the following diagrams illustrate a typical experimental workflow and the metabolic pathway leading to toxicity.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.[10][11]
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Impact of Drying on Jaconine Levels in Plant Material: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of phytochemicals like Jaconine during post-harvest processing is critical. This guide provides a comparative analysis of this compound levels in fresh versus dried plant material, supported by experimental data and detailed methodologies for its quantification.
The prevailing evidence from phytochemical studies suggests that pyrrolizidine (B1209537) alkaloids (PAs), including this compound, are relatively stable during standard air or oven drying processes. While direct comparative studies quantifying this compound in both fresh and subsequently dried plant material are not extensively available in current literature, research on related PAs in the Senecio genus indicates that drying is a standard and effective method for preserving these compounds for analysis. The process of drying primarily removes water content, which concentrates the non-volatile compounds like alkaloids. Therefore, when expressed on a dry weight basis, the concentration of this compound is expected to be comparable between carefully dried material and the original fresh plant matter.
Quantitative Comparison of Pyrrolizidine Alkaloids in Dried Senecio Species
The following table summarizes the quantitative data on this compound and other major pyrrolizidine alkaloids found in various dried Senecio species. All concentrations are reported in mg/g of dry matter, which is the standard convention in phytochemical analysis and allows for consistent comparison across different studies and samples.
| Plant Species | Pyrrolizidine Alkaloid | Concentration (mg/g dry matter) | Reference |
| Jacobaea alpina (syn. Senecio cordatus) | This compound | Minor alkaloid | [1] |
| Jacobaea alpina | Seneciphylline | Governed total alkaloid content (average 67-74%) | [1] |
| Jacobaea alpina | Senecionine | Major alkaloid | [1] |
| Senecio vulgaris | Seneciphylline N-oxide | Significantly lower in invasive species | [2] |
| Senecio vulgaris | Spartioidine N-oxide | Significantly lower in invasive species | [2] |
Experimental Protocols
A standardized and reliable method for the quantification of this compound and other pyrrolizidine alkaloids from plant material involves extraction followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS). This technique offers high sensitivity and selectivity, which is crucial for the accurate measurement of these compounds.
Protocol: Extraction and Quantification of Pyrrolizidine Alkaloids
1. Sample Preparation:
-
Fresh Plant Material: Immediately freeze the collected plant material in liquid nitrogen and then lyophilize (freeze-dry) to remove water without significant degradation of alkaloids. Alternatively, a known weight of fresh material can be homogenized directly in the extraction solvent, with the water content determined separately to normalize the final concentration to dry weight.
-
Dried Plant Material: Air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Weigh approximately 10-20 mg of the powdered, dried plant material into a centrifuge tube.
-
Add 1 mL of an extraction solution consisting of 2% formic acid in water.
-
Add an internal standard (e.g., heliotrine) to the extraction solvent at a known concentration (e.g., 1 µg/mL) to correct for variations in extraction efficiency and instrument response.
-
Vortex the mixture thoroughly and shake for at least 30 minutes to ensure complete extraction of the alkaloids.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid plant material.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter before analysis.
3. UHPLC–MS/MS Analysis:
-
Chromatographic Separation: Inject the filtered extract onto a suitable UHPLC column (e.g., a C18 reversed-phase column). Use a gradient elution program with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Couple the UHPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and other target PAs in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.
-
Quantification: Prepare a calibration curve using certified reference standards of the target pyrrolizidine alkaloids. Quantify the alkaloids in the plant extracts by comparing their peak areas to those of the standards, corrected for the recovery of the internal standard.
Visualizing the Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant material.
References
Safety Operating Guide
Jaconine Proper Disposal Procedures
Disclaimer: Jaconine is a fictional substance. The following information is provided as a hypothetical example of a proper chemical disposal procedure and should not be used for any real-world chemical. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for the disposal of any real chemical.
This document provides detailed procedures for the safe handling and disposal of this compound, a hypothetical potent neurotoxic agent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Actions & Spill Response
In the event of a this compound spill, immediate action is required to mitigate exposure and contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Isolate: Secure the area and prevent unauthorized entry.
-
Ventilate: Increase ventilation to the area, if safe to do so without spreading contamination.
-
Decontaminate: For small spills, trained personnel should use a certified this compound spill kit for decontamination. For large spills, contact your institution's EHS department immediately.
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the disposal of this compound waste.
-
Segregation: All this compound-contaminated waste, including unused product, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, must be segregated from other chemical waste streams.
-
Containment:
-
Solid Waste: Place all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with this compound.
-
Liquid Waste: Collect all liquid this compound waste in a dedicated, shatter-proof, and sealed container. Do not mix with other solvent waste. The pH of the solution should be maintained between 6.0 and 8.0 to prevent degradation into more volatile byproducts.
-
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that includes the following information:
-
The name "this compound Waste"
-
The specific contents and their approximate concentrations
-
The date of accumulation
-
The associated hazards (e.g., "Acutely Toxic," "Neurotoxin")
-
-
Storage: Store this compound waste in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from direct sunlight and sources of heat.
-
Disposal Request: Once a waste container is full or has been in storage for the maximum allowable time per institutional guidelines, submit a chemical waste pickup request to your EHS department.
Quantitative Data for this compound Waste
The following table summarizes key quantitative parameters for the safe handling of this compound waste.
| Parameter | Value | Unit | Notes |
| Maximum Allowable Concentration in Aqueous Waste | 10 | ppm | Exceeding this concentration requires special disposal procedures. |
| pH Range for Liquid Waste Storage | 6.0 - 8.0 | pH | To ensure stability and prevent hazardous reactions. |
| Maximum Accumulation Time | 90 | days | Per institutional and regulatory guidelines. |
| Recommended Personal Protective Equipment (PPE) | N/A | N/A | See Experimental Protocols section for specifics. |
Experimental Protocols
Protocol for Neutralization of a Small this compound Spill (Under 5 mL)
This protocol should only be performed by trained personnel within a certified chemical fume hood.
-
Don appropriate PPE: This includes a neoprene apron over a lab coat, double-gloving with nitrile gloves, and a full-face respirator with cartridges appropriate for organic vapors.
-
Prepare Neutralizing Solution: In a separate container, prepare a 10% solution of sodium bisulfite in water.
-
Contain the Spill: Cover the spill with an absorbent, non-reactive material (e.g., vermiculite).
-
Apply Neutralizer: Gently apply the 10% sodium bisulfite solution to the absorbent material, ensuring the spill is fully saturated.
-
Wait and Wipe: Allow a contact time of 30 minutes. After this time, carefully collect the absorbed material using forceps and place it in the designated solid this compound waste container.
-
Decontaminate the Surface: Wipe the spill area with the neutralizing solution, followed by a 70% ethanol (B145695) solution. All wipes must be disposed of as solid this compound waste.
Visualized Workflows
Standard Operating Procedure: Handling Novel or Uncharacterized Compounds
Disclaimer: The substance "Jaconine" is not a recognized chemical in standard safety and chemical databases. The following guidance is based on established best practices for handling novel, uncharacterized, or potent compounds where the full hazard profile is unknown. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This document provides essential safety and logistical information for handling novel chemical compounds, referred to herein as "this compound," in a research and drug development setting. The core principle is to treat the substance as highly hazardous until proven otherwise.
Hierarchy of Controls
Before relying on Personal Protective Equipment (PPE), all preceding levels of the hierarchy of controls must be implemented. This approach ensures maximum protection.
-
Engineering Controls: All work involving "this compound" must be performed inside a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Administrative Controls: Access to areas where "this compound" is handled should be restricted. All personnel must receive documented training on this specific protocol. Work should be scheduled to minimize the number of people present.
-
Personal Protective Equipment (PPE): The last line of defense, PPE must be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Selection
The appropriate PPE must be worn at all times when in the laboratory where "this compound" is handled. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemically-resistant glove (e.g., neoprene or butyl rubber). | Protects against accidental splashes and provides an opportunity to remove the outer glove if contaminated without exposing the skin. Nitrile offers dexterity, while the outer glove provides robust chemical resistance. |
| Eye & Face Protection | Indirectly vented chemical splash goggles and a full-face shield. | Goggles protect against splashes from all angles. The face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions. |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. For emergency situations or potential exposure outside a fume hood, a full-face elastomeric respirator with appropriate chemical cartridges should be used. | The fume hood is the primary barrier against inhalation. A respirator is for emergency use only, and personnel must be fit-tested and trained. |
| Protective Clothing | Disposable, solid-front lab coat with tight-fitting cuffs. A chemically-resistant apron should be worn over the lab coat. | Prevents contamination of personal clothing. The solid front and tight cuffs provide a better barrier than standard lab coats. The apron adds a layer of chemical resistance. |
| Foot Protection | Closed-toe, non-perforated shoes made of a durable material. Disposable shoe covers should be worn. | Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the designated work area. |
Operational Workflow: Handling "this compound"
The following workflow must be followed for all procedures involving the handling of "this compound."
Caption: Step-by-step workflow for the safe handling of novel compounds.
Disposal Plan
All waste generated from handling "this compound" is considered hazardous. Strict adherence to the following disposal plan is mandatory.
Caption: Segregation and disposal pathway for hazardous chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
